Rilematovir
Description
This compound is an orally available inhibitor of human respiratory syncytial virus (RSV) fusion protein (F protein), with potential antiviral activity. Upon oral administration, this compound specifically targets and binds to F protein on the viral surface, which inhibits RSV F protein-mediated fusion with the host cell membrane and prevents viral entry. This blocks RSV replication, reduces viral load, and decreases the severity of the disease. RSV F protein, a viral surface glycoprotein, plays a key role in RSV fusion with and entry into target cells.
This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 3 investigational indications.
a viral fusion protein inhibitor; structure in first source
Structure
3D Structure
Properties
IUPAC Name |
3-[[5-chloro-1-(3-methylsulfonylpropyl)indol-2-yl]methyl]-1-(2,2,2-trifluoroethyl)imidazo[4,5-c]pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClF3N4O3S/c1-33(31,32)8-2-7-27-16(10-14-9-15(22)3-4-17(14)27)12-28-19-11-26-6-5-18(19)29(20(28)30)13-21(23,24)25/h3-6,9-11H,2,7-8,12-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTQTUABHRCWVLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCCN1C2=C(C=C(C=C2)Cl)C=C1CN3C4=C(C=CN=C4)N(C3=O)CC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClF3N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1383450-81-4 | |
| Record name | Rilematovir | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1383450814 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rilematovir | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15672 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | RILEMATOVIR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NQ99E8OH3P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Rilematovir's Mechanism of Action Against the Respiratory Syncytial Virus (RSV) F Protein: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Rilematovir (also known as JNJ-53718678) is an investigational, orally administered small molecule that demonstrates potent antiviral activity against the Respiratory Syncytial Virus (RSV).[1][2] It functions as a fusion inhibitor by specifically targeting the RSV fusion (F) protein.[1][3] This document provides a detailed technical overview of this compound's mechanism of action, drawing from available preclinical and clinical data. It is intended to serve as a resource for researchers and professionals involved in antiviral drug development. Although the clinical development of this compound was discontinued for non-safety-related strategic reasons, the study of its interaction with the RSV F protein offers valuable insights into the development of RSV fusion inhibitors.[1]
Introduction to RSV and the F Protein Target
Respiratory Syncytial Virus is a leading cause of acute lower respiratory tract infections, particularly in infants, young children, and the elderly.[4] The RSV F protein is a class I viral fusion protein essential for viral entry into host cells. It exists in a metastable prefusion conformation on the viral surface.[5] Upon triggering, it undergoes a series of irreversible conformational changes to a more stable postfusion state, which drives the fusion of the viral and host cell membranes, allowing the viral genome to enter the host cell cytoplasm.[6] Due to its critical role in the viral life cycle and its conserved nature across RSV A and B subtypes, the F protein is a prime target for antiviral therapeutics.[7]
This compound's Core Mechanism: Inhibition of RSV F Protein-Mediated Fusion
This compound's primary mechanism of action is the inhibition of the RSV F protein-mediated fusion process.[1][3] It is a potent antiviral agent that has shown efficacy against both RSV-A and RSV-B strains in vitro.[8]
Binding to the Prefusion Conformation
This compound specifically binds to the prefusion conformation of the RSV F protein.[3] This interaction is crucial as it stabilizes the F protein in its metastable prefusion state, preventing the conformational changes necessary for membrane fusion.[9] By locking the F protein in its prefusion state, this compound effectively neutralizes the virus's ability to infect host cells.
Quantitative Efficacy Data
This compound has demonstrated potent in vitro activity against RSV in various cell lines. The following table summarizes the key efficacy data reported for this compound.
| Parameter | Value | Cell Line | Notes | Reference |
| EC50 | 1.2 nM | Human Bronchial Epithelial Cells (HBECs) | Demonstrates high potency in a relevant cell type. | [1] |
| EC50 | 460 pM | HeLa Cells | Indicates sub-nanomolar activity. | [3] |
Table 1: In Vitro Efficacy of this compound against RSV
Putative Binding Site and Resistance
While a definitive co-crystal structure of this compound bound to the RSV F protein is not publicly available, insights into its binding site can be inferred from resistance mutations that have emerged in response to other RSV fusion inhibitors that target a similar pocket. For instance, mutations in other fusion inhibitors have been identified in a three-fold symmetric pocket within the central cavity of the prefusion F protein.[9] This cavity is a known binding site for several small molecule fusion inhibitors.
Clinical studies with this compound have identified the emergence of amino acid substitutions in the F protein in a small percentage of treated patients, including G143S, D338Y, and K399N.[1] These mutations likely reduce the binding affinity of this compound to the F protein, thereby conferring resistance. The locations of these mutations can help to model the potential binding site of the drug.
Experimental Protocols for Characterization
The characterization of an RSV fusion inhibitor like this compound involves a series of in vitro assays to determine its potency and mechanism of action. Below are detailed methodologies for key experiments.
RSV Neutralization Assay (Plaque Reduction Assay)
This assay is a gold standard for quantifying the antiviral activity of a compound.
Protocol:
-
Cell Seeding: Seed HEp-2 or A549 cells in 96-well plates to form a confluent monolayer.
-
Compound Dilution: Prepare serial dilutions of this compound in a virus growth medium.
-
Virus Preparation: Prepare a standardized stock of RSV (e.g., A2 strain).
-
Neutralization Reaction: Incubate the serially diluted this compound with a fixed amount of RSV for 1 hour at 37°C to allow the compound to bind to the virus.
-
Infection: Add the this compound-virus mixture to the cell monolayers and incubate for a further 2 hours.
-
Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing methylcellulose) to restrict virus spread to adjacent cells, leading to the formation of plaques.
-
Incubation: Incubate the plates for 3-5 days to allow for plaque formation.
-
Staining and Quantification: Fix the cells and stain with a dye (e.g., crystal violet) to visualize the plaques. The number of plaques in the presence of this compound is compared to the number in the untreated control wells to determine the concentration at which 50% of plaque formation is inhibited (EC50).
Fusion Inhibition Assay (Cell-to-Cell Fusion)
This assay specifically measures the ability of a compound to inhibit the F protein-mediated fusion of cell membranes.
Protocol:
-
Cell Populations: Prepare two populations of cells (e.g., HEK293T).
-
Effector cells: Transfect with a plasmid encoding the RSV F protein and a reporter gene under the control of a T7 promoter (e.g., luciferase).
-
Target cells: Transfect with a plasmid encoding the T7 RNA polymerase.
-
-
Compound Treatment: Treat the co-culture of effector and target cells with serial dilutions of this compound.
-
Co-culture: Mix the effector and target cells and incubate to allow for cell-to-cell fusion.
-
Reporter Gene Expression: If fusion occurs, the T7 polymerase from the target cells will drive the expression of the reporter gene in the fused cells (syncytia).
-
Quantification: Measure the reporter gene activity (e.g., luminescence for luciferase). The reduction in reporter signal in the presence of this compound indicates the inhibition of fusion. The EC50 for fusion inhibition can then be calculated.[9]
F Protein Conformational Analysis (Prefusion vs. Postfusion)
To confirm that this compound stabilizes the prefusion conformation of the F protein, biophysical and immunological methods can be employed.
Protocol using Enzyme-Linked Immunosorbent Assay (ELISA):
-
Antigen Coating: Coat ELISA plates with purified, stabilized prefusion RSV F protein.
-
Compound Incubation: Incubate the coated plates with varying concentrations of this compound.
-
Conformation-Specific Antibody Binding: Add a conformation-specific monoclonal antibody that preferentially binds to either the prefusion or postfusion form of the F protein. For example, antibodies like D25 are known to be specific for the prefusion conformation.[10]
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for detection, followed by the addition of a substrate to generate a colorimetric signal.
-
Analysis: An increase in the binding of a prefusion-specific antibody in the presence of this compound would indicate stabilization of the prefusion conformation.
Visualizing the Mechanism and Workflow
The following diagrams, generated using the DOT language, illustrate the proposed mechanism of action for this compound and a typical experimental workflow for its characterization.
Conclusion
This compound is a potent RSV fusion inhibitor that acts by binding to and stabilizing the prefusion conformation of the viral F protein, thereby preventing viral entry into host cells. While its clinical development has been halted, the study of its mechanism of action provides a valuable framework for the ongoing development of novel RSV therapeutics. The quantitative data on its efficacy, coupled with an understanding of its likely binding site and the methods for its characterization, contribute significantly to the field of antiviral research. Further structural studies of this compound or similar compounds in complex with the prefusion F protein would provide more precise insights into the molecular interactions that drive its potent inhibitory activity.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | C21H20ClF3N4O3S | CID 118892432 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Identification and Study of the Action Mechanism of Small Compound That Inhibits Replication of Respiratory Syncytial Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Orally Active Fusion Inhibitor of Respiratory Syncytial Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure and Function of RSV Surface Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of Respiratory Syncytial Virus Fusion by the Small Molecule VP-14637 via Specific Interactions with F Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. news-medical.net [news-medical.net]
The Discovery and Development of Rilematovir: A Technical Overview
An In-depth Guide for Researchers and Drug Development Professionals
Abstract
Rilematovir (JNJ-53718678) is an investigational, orally bioavailable small molecule inhibitor of the respiratory syncytial virus (RSV) fusion (F) protein. Developed by Janssen, this compound reached Phase 2 clinical trials for the treatment of RSV infection in pediatric and adult populations. This compound binds to the prefusion conformation of the RSV F protein, preventing the conformational changes necessary for viral and host cell membrane fusion, thereby inhibiting viral entry. Despite demonstrating antiviral activity and a favorable safety profile in clinical studies, its development was discontinued due to strategic reasons not related to safety. This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical development, and clinical evaluation of this compound, intended for researchers and professionals in the field of antiviral drug development.
Introduction
Respiratory syncytial virus (RSV) is a leading cause of acute lower respiratory tract infections, posing a significant health burden, particularly in infants, young children, and older adults.[1] Despite its prevalence and impact, therapeutic options remain limited, highlighting the urgent need for effective antiviral agents.[1] The RSV F protein, a type I fusion glycoprotein on the viral surface, is essential for viral entry into host cells and represents a prime target for antiviral intervention.[2] this compound emerged from a dedicated drug discovery program aimed at identifying potent inhibitors of this critical viral machinery.
Discovery and Lead Optimization
The discovery of this compound was the result of an extensive medicinal chemistry effort focused on identifying and optimizing inhibitors of the RSV F protein. The development program originated from a benzimidazole-based scaffold, which showed initial promise as an RSV fusion inhibitor.[3] Through a process of iterative optimization, the core scaffold was evolved to an indole-based derivative to enhance potency and improve pharmacokinetic properties.[1]
This lead optimization process involved systematic modifications to different parts of the molecule to understand the structure-activity relationship (SAR). Key insights from these studies guided the synthesis of novel analogs with improved antiviral activity and drug-like properties.[4]
Mechanism of Action
This compound is a direct-acting antiviral that specifically targets the RSV F protein.[2] The F protein undergoes a series of conformational changes to mediate the fusion of the viral envelope with the host cell membrane, a critical step for viral entry and the initiation of infection. This compound binds to a pocket within the prefusion conformation of the F protein, stabilizing it and preventing the conformational rearrangements required for membrane fusion.[5] This inhibition of viral entry effectively blocks the virus from infecting host cells and replicating.[2]
Preclinical Development
In Vitro Antiviral Activity
This compound demonstrated potent and selective antiviral activity against a range of RSV strains in vitro.[1] Its efficacy was evaluated in various cell-based assays, consistently showing sub-nanomolar to low nanomolar potency.
| Parameter | Value | Assay Details | Reference |
| EC50 | 1.2 nM | Human Bronchial Epithelial Cells (HBECs) | [6] |
| EC50 | 460 pM | HeLa cells | [5] |
| Activity Spectrum | Active against RSV A and B subtypes | Cellular infection models | [1][5] |
| Cytotoxicity (CC50) | >20 µM | HEp-2 and MT-4 cells | [7] |
Table 1: In Vitro Activity of this compound
Experimental Protocol: RSV Antiviral Assay (Generalized)
A common method to determine the antiviral activity of compounds like this compound is a cytopathic effect (CPE) inhibition assay.
-
Cell Culture: HEp-2 cells are seeded in 96-well microtiter plates and incubated overnight to form a monolayer.[8]
-
Infection: The cell culture medium is replaced with medium containing RSV at a specific multiplicity of infection (MOI).[8]
-
Compound Treatment: Serial dilutions of this compound are added to the infected cells.[8]
-
Incubation: The plates are incubated for several days to allow for viral replication and the development of CPE.[8]
-
Quantification: The extent of cell protection from viral CPE is quantified, often by staining the remaining viable cells with a dye like crystal violet. The absorbance is then measured to determine the concentration of the compound that inhibits CPE by 50% (EC50).[8]
In Vivo Efficacy
The cotton rat is a well-established animal model for studying RSV infection and evaluating antiviral candidates as it is susceptible to human RSV and displays some features of human pathology.[9] Preclinical studies in the cotton rat model demonstrated the in vivo efficacy of this compound.[9] While specific quantitative data from these studies are not extensively published, the results supported the progression of this compound into clinical development.
Pharmacokinetics and Toxicology
Preclinical studies evaluated the absorption, distribution, metabolism, and excretion (ADME) and toxicology profile of this compound. These studies indicated that the compound had good oral bioavailability and a safety profile that supported its evaluation in human clinical trials.
Clinical Development
This compound progressed through several clinical trials to evaluate its safety, pharmacokinetics, and efficacy in different patient populations.
Phase 1b Study in Infants (NCT02593851)
This study evaluated the pharmacokinetics, safety, and antiviral effects of this compound in hospitalized infants with RSV infection. The results showed that target drug exposures were achieved and the drug was well-tolerated.[10] Antiviral activity was observed, with a notable change in viral load from baseline.[10]
| Parameter | This compound | Placebo | Reference |
| Median Viral Load Change from Baseline (Day 3) | -1.98 log10 copies/mL | -0.32 log10 copies/mL | [10] |
| AUC24h at Day 7 (Highest Doses) | 34,980 - 39,627 ng.hr/mL | N/A |
Table 2: Key Findings from the Phase 1b Study in Infants
Phase 2a Human Challenge Study (NCT02387606)
This study assessed the antiviral activity of this compound in healthy adult volunteers experimentally infected with RSV. Participants were randomized to receive one of three doses of this compound or a placebo.[4] The study successfully established clinical proof-of-concept.[4]
| Parameter | This compound (75mg, 200mg, 500mg) | Placebo | Reference |
| Mean Viral Load AUC (log10 PFUe.hour/mL) | 203.8 - 253.8 | 432.8 | [4] |
| Mean Peak Viral Load | Lower than placebo | - | [4] |
| Duration of Viral Shedding | Shorter than placebo | - | [4] |
| Mean Overall Symptom Score | Lower than placebo | - | [4] |
Table 3: Results from the Phase 2a Human Challenge Study
Phase 2 CROCuS Study in Children (NCT03656510)
This multicenter, randomized, double-blind, placebo-controlled study evaluated the efficacy and safety of this compound in children aged ≥28 days to ≤3 years with RSV infection.[1] The study was terminated prematurely for strategic reasons unrelated to safety.[1] The combined data suggested a small but favorable antiviral effect.[1]
| Parameter | This compound (Low Dose) | This compound (High Dose) | Placebo | Reference |
| Median Time to Symptom Resolution (Cohort 1, days) | 6.01 | 5.82 | 7.05 | [1] |
| Median Time to Symptom Resolution (Cohort 2, days) | 6.45 | 6.26 | 5.85 | [1] |
| Adverse Events (Cohort 1) | 61.9% | - | 58.0% | [1] |
| Adverse Events (Cohort 2) | 50.8% | - | 47.1% | [1] |
Table 4: Key Outcomes from the Phase 2 CROCuS Study
Discontinuation of Development
In 2022, Janssen announced the discontinuation of the clinical development of this compound.[1] This decision was based on a strategic review of the company's portfolio and was not due to any safety concerns with the compound.[1]
Conclusion
This compound represents a well-characterized and potent inhibitor of the RSV F protein that demonstrated a clear mechanism of action and promising antiviral activity in both preclinical models and human clinical trials. Its development history showcases a successful lead optimization campaign and a thorough clinical evaluation pathway. Although its development was halted, the data generated from the this compound program provides valuable insights for the ongoing efforts to develop effective therapeutics for RSV infection. The journey of this compound underscores the complexities of drug development, where strategic business decisions can influence the trajectory of a promising clinical candidate. The comprehensive data package for this compound remains a valuable resource for the scientific community dedicated to combating respiratory viruses.
References
- 1. CROCuS, a Phase II Study Evaluating the Antiviral Activity, Clinical Outcomes, and Safety of this compound in Children Aged ≥ 28 Days and ≤ 3 Years with Acute Respiratory Tract Infection Due to Respiratory Syncytial Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A pilot phase 2a, randomized, double-blind, placebo-controlled study to explore the antiviral activity, clinical outcomes, safety, and tolerability of this compound at two dose levels in non-hospitalized adults with respiratory syncytial virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Antiviral Activity of Oral JNJ-53718678 in Healthy Adult Volunteers Challenged With Respiratory Syncytial Virus: A Placebo-Controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. noblelifesci.com [noblelifesci.com]
- 9. Pharmacokinetics, Safety, and Antiviral Effects of Multiple Doses of the Respiratory Syncytial Virus (RSV) Fusion Protein Inhibitor, JNJ-53718678, in Infants Hospitalized With RSV Infection: A Randomized Phase 1b Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Rilematovir: A Technical Overview of its Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rilematovir (also known as JNJ-53718678) is an investigational, orally bioavailable small molecule that has been the subject of significant research due to its potent antiviral activity against the human respiratory syncytial virus (RSV).[1][2] RSV is a leading cause of lower respiratory tract infections, particularly in infants, young children, and immunocompromised individuals, making the development of effective therapeutics a critical unmet medical need.[3][4] this compound emerged as a promising candidate by specifically targeting the RSV fusion (F) protein, a key component in the viral entry process.[1][2] This document provides a comprehensive technical guide to the chemical structure, properties, and mechanism of action of this compound, intended for professionals in the field of drug development and virology.
Chemical Identity and Structure
This compound is a complex heterocyclic molecule with the chemical formula C21H20ClF3N4O3S.[1] Its chemical structure is characterized by a substituted indole ring linked to an imidazopyridinone core.
Table 1: Chemical Identifiers of this compound
| Identifier | Value |
| IUPAC Name | 3-[[5-chloro-1-(3-methylsulfonylpropyl)indol-2-yl]methyl]-1-(2,2,2-trifluoroethyl)imidazo[4,5-c]pyridin-2-one[1] |
| CAS Number | 1383450-81-4[1] |
| SMILES String | CS(=O)(=O)CCCN1C2=C(C=C(C=C2)Cl)C=C1CN3C4=C(C=CN=C4)N(C3=O)CC(F)(F)F[1] |
| InChI Key | GTQTUABHRCWVLL-UHFFFAOYSA-N[1] |
| Synonyms | JNJ-53718678, JNJ-678[1][2] |
Physicochemical Properties
The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic and pharmacodynamic behavior. The following table summarizes the key computed and experimental properties of this compound.
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 500.9 g/mol [1] |
| Molecular Formula | C21H20ClF3N4O3S[1] |
| XLogP3 | 2.9[1] |
| Solubility | Insoluble in water and ethanol. Soluble in DMSO (16 mg/mL).[5] |
Pharmacological Properties and Mechanism of Action
This compound is a potent inhibitor of the human respiratory syncytial virus (RSV) fusion protein (F protein).[1] The F protein is a viral surface glycoprotein essential for the fusion of the viral envelope with the host cell membrane, a critical step for viral entry and subsequent replication.[1]
This compound specifically binds to the prefusion conformation of the RSV F protein.[2] This binding event stabilizes the protein in its prefusion state, preventing the conformational changes necessary for membrane fusion.[2] By inhibiting F protein-mediated fusion, this compound effectively blocks the entry of the virus into the host cell, thereby halting the replication cycle.[1] This targeted mechanism of action confers high specificity and potency against RSV.
Antiviral Activity
This compound has demonstrated potent in vitro activity against a wide range of RSV strains, including both A and B subtypes.[2][6] The antiviral efficacy is typically quantified by the half-maximal effective concentration (EC50), which represents the concentration of the drug that inhibits 50% of the viral replication.
Table 3: In Vitro Antiviral Activity of this compound
| Cell Line | RSV Strain(s) | EC50 | Reference |
| HeLa Cells | A2 strain and other A and B subtypes | 460 pM | [6] |
| Human Bronchial Epithelial Cells (HBECs) | Not specified | 1.2 nM | [5] |
| Not specified | Not specified | 9.3 µM | [7] |
Clinical Development and Experimental Protocols
This compound has undergone several clinical trials to evaluate its safety, tolerability, pharmacokinetics, and antiviral efficacy in different patient populations, including infants, children, and adults with RSV infection.[3][8][9] Although the development of this compound was discontinued for strategic reasons not related to safety, the data from these studies provide valuable insights.[3][10]
A common experimental design in these trials was a randomized, double-blind, placebo-controlled study.[8][10] The primary objective was often to assess the antiviral activity by measuring the change in RSV viral load in nasal secretions over a specific period.[3][10]
Representative Experimental Protocol: Phase II Study in Children (CROCuS)
While detailed, step-by-step laboratory protocols are not publicly available, the methodology of clinical trials like the CROCuS study provides a framework for how the antiviral activity and safety of this compound were assessed.[3][10]
-
Study Design: A multicenter, international, double-blind, placebo-controlled, randomized, adaptive phase II study.[3][10]
-
Participants: Children aged ≥ 28 days and ≤ 3 years with confirmed RSV infection.[3]
-
Intervention: Patients were randomized to receive either a low or high dose of this compound oral suspension or a matching placebo daily for 7 days.[10] Dosing was based on weight and age groups.[10]
-
Primary Endpoint: The primary objective was to establish the antiviral activity of this compound by evaluating the area under the curve of RSV viral load in nasal secretions from baseline through day 5, as measured by quantitative reverse transcription polymerase chain reaction (qRT-PCR).[3][10]
-
Secondary Endpoints: Assessment of the severity and duration of RSV signs and symptoms, and the safety and tolerability of this compound through day 28.[3][10]
-
Safety Assessments: Included monitoring of adverse events, physical examinations, vital signs, electrocardiograms, and clinical laboratory tests.[11]
Conclusion
This compound is a potent and specific inhibitor of the RSV F protein, demonstrating significant antiviral activity in preclinical and clinical studies. Its well-defined mechanism of action, targeting a crucial step in the viral life cycle, underscores its potential as an antiviral therapeutic. Although its clinical development has been halted, the extensive research conducted on this compound provides a valuable foundation for the future development of RSV fusion inhibitors and contributes significantly to the understanding of RSV pathogenesis and treatment. The data and methodologies from the this compound program will continue to inform and guide researchers and drug development professionals in the ongoing effort to combat respiratory syncytial virus.
References
- 1. This compound | C21H20ClF3N4O3S | CID 118892432 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CROCuS, a Phase II Study Evaluating the Antiviral Activity, Clinical Outcomes, and Safety of this compound in Children Aged ≥ 28 Days and ≤ 3 Years with Acute Respiratory Tract Infection Due to Respiratory Syncytial Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sciencedaily.com [sciencedaily.com]
- 5. selleckchem.com [selleckchem.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Identification and Study of the Action Mechanism of Small Compound That Inhibits Replication of Respiratory Syncytial Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A pilot phase 2a, randomized, double-blind, placebo-controlled study to explore the antiviral activity, clinical outcomes, safety, and tolerability of this compound at two dose levels in non-hospitalized adults with respiratory syncytial virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Study of this compound in Infants and Children and Subsequently in Neonates Hospitalized With Acute Respiratory Tract Infection Due to Respiratory Syncytial Virus (RSV) (DAISY) | medthority.com [medthority.com]
- 10. CROCuS, a Phase II Study Evaluating the Antiviral Activity, Clinical Outcomes, and Safety of this compound in Children Aged ≥ 28 Days and ≤ 3 Years with Acute Respiratory Tract Infection Due to Respiratory Syncytial Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Study of this compound in Infants and Children and Subsequently in Neonates Hospitalized With Acute Respiratory Tract Infection Due to Respiratory Syncytial Virus (RSV) [ctv.veeva.com]
Rilematovir's Precision Targeting of the RSV Fusion Protein: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the binding site and mechanism of action of rilematovir (JNJ-53718678), an investigational small-molecule inhibitor of the respiratory syncytial virus (RSV) fusion (F) protein. This document is intended for researchers, scientists, and drug development professionals engaged in antiviral research and development.
Executive Summary
This compound is an orally bioavailable compound that has demonstrated potent in vitro activity against both RSV-A and RSV-B subtypes. It functions by binding to a specific conformation of the RSV F protein, thereby preventing the conformational changes necessary for viral entry into host cells. Clinical development of this compound was discontinued for strategic reasons not related to safety. This guide synthesizes the available preclinical data on this compound's interaction with the RSV F protein, including quantitative binding metrics, the specific binding location, and the experimental methodologies used to elucidate these details.
This compound's Binding Affinity and Antiviral Potency
This compound exhibits high-affinity binding to the prefusion conformation of the RSV F protein. The interaction is characterized by a low nanomolar equilibrium dissociation constant (Kᴅ), indicating a strong and stable complex. The antiviral efficacy of this compound has been demonstrated in various cell-based assays, with effective concentrations (EC₅₀) in the picomolar to low nanomolar range.
| Parameter | Value | Method | Cell Line | Source |
| Equilibrium Dissociation Constant (Kᴅ) | 7.4 nM | Isothermal Titration Calorimetry (ITC) | N/A | [1] |
| 50% Effective Concentration (EC₅₀) | 460 pM | RSV Infection Assay | HeLa | [2] |
| 50% Effective Concentration (EC₅₀) | 1.2 nM | RSV Infection Assay | Human Bronchial Epithelial Cells (HBECs) | [3] |
The this compound Binding Site on the RSV F Protein
This compound specifically targets a central cavity within the prefusion conformation of the trimeric RSV F protein.[1] This binding pocket is a key functional site, and the binding of this compound stabilizes the F protein in its prefusion state, preventing the transition to the postfusion conformation that is essential for membrane fusion and viral entry.
While the precise amino acid residues forming the binding pocket are detailed in the primary literature, the binding is known to be enthalpically driven with a stoichiometry of one this compound molecule per RSV F trimer.[1]
Mechanism of Action and Resistance
By binding to the central cavity of the prefusion F protein, this compound acts as a molecular "wedge," inhibiting the necessary conformational rearrangements. This allosteric inhibition effectively blocks the fusion of the viral and host cell membranes, halting the infection process.
Studies to induce resistance to this compound have identified mutations in the RSV F protein. Notably, these mutations, such as L141W in the fusion peptide and D489Y in the heptad repeat B (HRB) motif, are located distally from the direct binding pocket.[1] This suggests that these mutations do not prevent this compound from binding but rather confer resistance through an allosteric mechanism, potentially by altering the energetic landscape of the F protein's conformational changes.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to characterize the interaction of this compound with the RSV F protein.
Isothermal Titration Calorimetry (ITC)
ITC is a quantitative technique used to measure the thermodynamic parameters of binding interactions in solution.
Objective: To determine the binding affinity (Kᴅ), stoichiometry (n), and enthalpy change (ΔH) of this compound binding to the RSV F protein.
Protocol:
-
A solution of purified, prefusion-stabilized RSV F protein (e.g., DS-Cav1) is placed in the sample cell of the calorimeter.
-
A solution of this compound is loaded into the injection syringe. Both solutions must be in identical, precisely matched buffers to minimize heats of dilution.
-
The sample cell is maintained at a constant temperature.
-
Small aliquots of the this compound solution are injected into the F protein solution.
-
The heat released or absorbed during the binding event is measured for each injection.
-
The resulting data are plotted as heat change per injection versus the molar ratio of this compound to F protein.
-
The binding isotherm is then fitted to a suitable binding model to extract the thermodynamic parameters (Kᴅ, n, ΔH).
RSV Antiviral Activity Assay (HeLa Cells)
This cell-based assay is used to determine the potency of antiviral compounds by measuring the inhibition of viral replication.
Objective: To determine the 50% effective concentration (EC₅₀) of this compound against RSV infection in a cellular model.
Protocol:
-
HeLa cells are seeded in 96-well plates and incubated overnight.
-
The following day, the cells are treated with serial dilutions of this compound.
-
Subsequently, the cells are infected with a known titer of RSV.
-
The plates are incubated for a period that allows for multiple rounds of viral replication (e.g., 3-5 days).
-
Viral replication is quantified. This can be achieved through various methods, such as:
-
Plaque Reduction Assay: Staining the cell monolayer to visualize and count viral plaques.
-
Immunostaining: Using an antibody against an RSV protein (e.g., F protein) followed by a secondary antibody conjugated to a detectable enzyme or fluorophore.
-
Reporter Virus: Using a recombinant RSV that expresses a reporter gene (e.g., luciferase or green fluorescent protein).
-
-
The EC₅₀ value is calculated as the concentration of this compound that reduces viral replication by 50% compared to untreated, infected cells.
Generation and Characterization of this compound-Resistant RSV
This process is used to identify the mechanism of resistance to an antiviral compound.
Objective: To select for and identify mutations in the RSV genome that confer resistance to this compound.
Protocol:
-
RSV is serially passaged in cell culture in the presence of sub-optimal, gradually increasing concentrations of this compound.
-
This selective pressure allows for the emergence and enrichment of viral variants with reduced susceptibility to the compound.
-
Once a resistant viral population is established (i.e., it can replicate in the presence of high concentrations of this compound), the viral RNA is extracted.
-
The gene encoding the RSV F protein (and potentially other viral genes) is amplified by RT-PCR and sequenced.
-
The identified mutations are compared to the wild-type sequence to pinpoint the amino acid substitutions responsible for resistance.
-
The impact of these mutations on the antiviral activity of this compound is then confirmed by introducing them into a wild-type infectious clone of RSV and re-testing the EC₅₀.
Visualizations
To further illustrate the concepts described in this guide, the following diagrams have been generated.
Caption: Mechanism of action of this compound.
Caption: Isothermal Titration Calorimetry workflow.
References
- 1. ITC: Isothermal Titration Calorimetry – MOSBRI.eu [mosbri.eu]
- 2. Isothermal titration calorimetry protocol for binding studies of enterovirus EV-A71 2A protease and small i... [protocols.io]
- 3. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
Investigational Studies on Rilematovir for Respiratory Syncytial Virus (RSV) Treatment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Rilematovir (JNJ-53718678) is an investigational, orally administered small molecule inhibitor of the respiratory syncytial virus (RSV) fusion (F) protein.[1][2] It was developed to prevent RSV entry into host cells.[1][2] Clinical trials have evaluated its antiviral activity, clinical outcomes, and safety in both pediatric and adult populations with acute RSV infection. While demonstrating a favorable safety profile and a modest antiviral effect, the development of this compound was discontinued for strategic reasons not related to safety.[1][2][3] This guide provides an in-depth technical overview of the key investigational studies on this compound, including its mechanism of action, preclinical and clinical data, and relevant experimental methodologies.
Mechanism of Action: Inhibition of RSV F-Protein-Mediated Fusion
This compound is a direct-acting antiviral that targets the RSV F protein, a type I fusion glycoprotein essential for viral entry into host cells.[2][4] The F protein exists in a metastable prefusion conformation that undergoes a significant structural rearrangement to a highly stable postfusion state, driving the fusion of the viral and host cell membranes.[4]
This compound and similar fusion inhibitors are understood to bind to a three-fold-symmetric pocket within the central cavity of the prefusion F protein.[4] This binding stabilizes the prefusion conformation, preventing the necessary conformational changes that lead to membrane fusion.[4] By locking the F protein in its prefusion state, this compound effectively blocks viral entry into the host cell, thus inhibiting viral replication at an early stage.
Diagram: Proposed Mechanism of Action of this compound
Caption: this compound binds to and stabilizes the prefusion conformation of the RSV F protein, preventing the structural changes required for viral and host cell membrane fusion, thereby blocking viral entry.
Preclinical Data
While specific preclinical data for this compound is limited in publicly available literature, a derivative compound, referred to as JNJ-53718678, has an EC50 value of 9.3 μM in in-vitro experiments.[5] Studies on a related and structurally similar RSV fusion inhibitor, BMS-433771, provide insights into the expected preclinical profile.
| Compound | Assay | Metric | Value | Reference |
| JNJ-53718678 (this compound) | In vitro antiviral activity | EC50 | 9.3 µM | [5] |
Clinical Investigational Studies
This compound has been evaluated in Phase 2 clinical trials in both pediatric and adult populations with confirmed RSV infection.
Pediatric Study (CROCuS - NCT03656510)
This was a multicenter, double-blind, placebo-controlled, randomized, adaptive phase II study in children aged ≥ 28 days and ≤ 3 years with RSV.[1][2] Participants were either hospitalized (Cohort 1) or treated as outpatients (Cohort 2) and received a low or high dose of this compound oral suspension or placebo daily for 7 days.[1][2]
Table 1: Antiviral Activity in the Combined Pediatric Cohorts (CROCuS)
| Treatment Group | Difference in Mean AUC of RSV RNA Viral Load through Day 5 vs. Placebo (log10 copies∙days/mL) [95% CI] |
| This compound Low-Dose | -1.25 [-2.672, 0.164] |
| This compound High-Dose | -1.23 [-2.679, 0.227] |
| Data from combined analysis of hospitalized and outpatient pediatric cohorts.[1][2] |
Table 2: Clinical Outcomes in the Pediatric Study (CROCuS)
| Cohort | Treatment Group | Median Time to Resolution of Key RSV Symptoms (days) [95% CI] |
| Cohort 1 (Hospitalized) | This compound Low-Dose | 6.01 [4.24, 7.25] |
| This compound High-Dose | 5.82 [4.03, 8.18] | |
| Placebo | 7.05 [5.34, 8.97] | |
| Cohort 2 (Outpatient) | This compound Low-Dose | 6.45 [4.81, 9.70] |
| This compound High-Dose | 6.26 [5.41, 7.84] | |
| Placebo | 5.85 [3.90, 8.27] | |
| Data from the CROCuS Phase II study.[1][2] |
Table 3: Safety Profile in the Pediatric Study (CROCuS)
| Cohort | Treatment Group | Incidence of Adverse Events (%) |
| Cohort 1 (Hospitalized) | This compound (combined doses) | 61.9% |
| Placebo | 58.0% | |
| Cohort 2 (Outpatient) | This compound (combined doses) | 50.8% |
| Placebo | 47.1% | |
| Most adverse events were Grade 1 or 2, and none led to study discontinuation.[1][3] |
Adult Study (ROSE - NCT03379675)
This was a pilot phase 2a, randomized, double-blind, placebo-controlled study in non-hospitalized adults with confirmed RSV infection within 5 days of symptom onset.[6][7] Participants received this compound 500 mg, 80 mg, or placebo once daily for 7 days.[6][7]
Table 4: Antiviral Activity in Non-Hospitalized Adults (ROSE)
| Treatment Group | Difference in Mean RSV RNA VL AUC vs. Placebo (log10 copies∙day/mL) [90% CI] |
| Through Day 5 | |
| This compound 500 mg | -0.10 [-2.171, 1.963] |
| This compound 80 mg | 2.53 [0.430, 4.634] |
| Through Day 8 | |
| This compound 500 mg | -1.03 [-4.746, 2.682] |
| This compound 80 mg | 3.85 [0.097, 7.599] |
| Data from the ROSE Phase 2a study.[6][7] |
Table 5: Clinical Outcomes in Non-Hospitalized Adults (ROSE)
| Treatment Group | Median Time to Resolution of Key RSV Symptoms (days) [90% CI] |
| This compound 500 mg | 7.1 [5.03, 11.43] |
| This compound 80 mg | 7.6 [5.93, 8.32] |
| Placebo | 9.6 [5.95, 14.00] |
| Data from the ROSE Phase 2a study.[6][7] |
Experimental Protocols
Viral Load Quantification: Quantitative Reverse Transcription PCR (qRT-PCR)
The primary method for assessing the antiviral activity of this compound in clinical trials was the quantification of RSV RNA from nasal swabs using qRT-PCR.[2][6]
General Protocol for RSV qRT-PCR from Nasal Swabs:
-
Specimen Collection: A nasopharyngeal or mid-turbinate swab is collected from the patient and placed in a viral transport medium.[8]
-
RNA Extraction: Viral RNA is extracted from the collected sample using a commercially available RNA extraction kit.
-
Reverse Transcription: The extracted RNA is reverse transcribed into complementary DNA (cDNA).
-
Real-Time PCR Amplification: The cDNA is then amplified using a real-time PCR instrument with primers and probes specific to a conserved region of the RSV genome. The amplification process is monitored in real-time by detecting the fluorescence emitted by the probe.
-
Quantification: A standard curve is generated using known concentrations of RSV RNA to quantify the number of viral copies in the patient sample.
In the CROCuS pediatric study, the qRT-PCR assays had the following characteristics:
-
RSV-A: Limit of detection of 620 (2.8 log10) copies/mL and a lower limit of quantification (LLOQ) of 1000 (3 log10) copies/mL.[2]
-
RSV-B: Limit of detection of 80 (1.9 log10) copies/mL and an LLOQ of 250 (2.4 log10) copies/mL.[2]
Diagram: General Workflow for RSV Viral Load Quantification
Caption: The process of quantifying RSV viral load from patient nasal swabs involves sample collection, RNA extraction, reverse transcription to cDNA, real-time PCR amplification, and data analysis to determine the number of viral copies.
Host Cell Signaling in RSV Infection
While specific studies on how this compound modulates host cell signaling pathways are not available, it is crucial to understand the cellular context in which the drug acts. RSV infection triggers a cascade of innate immune signaling pathways.
Upon entering the cell, RSV RNA is recognized by pattern recognition receptors (PRRs) such as RIG-I (Retinoic acid-inducible gene I) and Toll-like receptors (TLRs). This recognition initiates downstream signaling through adaptor proteins like MAVS (Mitochondrial antiviral-signaling protein), leading to the activation of key transcription factors, including Interferon Regulatory Factors (IRFs) and Nuclear Factor-kappa B (NF-κB). The activation of these transcription factors results in the production of type I interferons and pro-inflammatory cytokines, which are essential for orchestrating the antiviral response. By blocking viral entry, this compound would theoretically prevent the initiation of this signaling cascade.
Diagram: Simplified Host Innate Immune Signaling in Response to RSV Infection
Caption: RSV infection triggers intracellular signaling cascades, primarily through RIG-I, leading to the activation of IRF3/7 and NF-κB, and the subsequent production of interferons and cytokines to establish an antiviral state.
Conclusion
Investigational studies of this compound for the treatment of RSV have provided valuable data on the potential of targeting the viral fusion protein. Clinical trials in both pediatric and adult populations demonstrated that this compound has a favorable safety profile and a small, though not always statistically significant, antiviral effect.[1][2][3][4][6][7] The decision to discontinue its development was based on strategic considerations rather than safety concerns.[1][2][3] The data and methodologies from the this compound program contribute to the broader understanding of RSV pathogenesis and the development of future antiviral therapies.
References
- 1. Multiplex RT-qPCR for RSV A and B Typing [protocols.io]
- 2. CROCuS, a Phase II Study Evaluating the Antiviral Activity, Clinical Outcomes, and Safety of this compound in Children Aged ≥ 28 Days and ≤ 3 Years with Acute Respiratory Tract Infection Due to Respiratory Syncytial Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. paho.org [paho.org]
- 4. CROCuS, a Phase II Study Evaluating the Antiviral Activity, Clinical Outcomes, and Safety of this compound in Children Aged ≥ 28 Days and ≤ 3 Years with Acute Respiratory Tract Infection Due to Respiratory Syncytial Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. blog.puritanmedproducts.com [blog.puritanmedproducts.com]
- 6. Comparison of Quantitative Reverse Transcription-PCR to Viral Culture for Assessment of Respiratory Syncytial Virus Shedding - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A pilot phase 2a, randomized, double-blind, placebo-controlled study to explore the antiviral activity, clinical outcomes, safety, and tolerability of this compound at two dose levels in non-hospitalized adults with respiratory syncytial virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. wardelab.com [wardelab.com]
Rilematovir's Mechanism of Action in Inhibiting Respiratory Syncytial Virus (RSV) Membrane Fusion: A Technical Whitepaper
An in-depth technical guide on the core role of Rilematovir in inhibiting virus-cell membrane fusion for an audience of researchers, scientists, and drug development professionals.
Abstract
This compound (JNJ-53718678) is an investigational, orally administered small molecule developed as an inhibitor of the Respiratory Syncytial Virus (RSV) fusion (F) protein.[1] Its primary mechanism of action is the prevention of virus-cell membrane fusion, a critical step for viral entry into host cells.[1] this compound binds to the F protein, stabilizing its metastable prefusion conformation and thereby preventing the irreversible structural rearrangements required for the fusion of viral and cellular membranes.[2][3] This document provides a comprehensive technical overview of this compound's fusion inhibition mechanism, supported by quantitative data, detailed experimental protocols, and visualizations of the molecular interactions and experimental workflows. Although its development was discontinued for strategic reasons unrelated to safety, the study of this compound offers valuable insights into the inhibition of class I viral fusion proteins.[1]
Introduction: Targeting RSV Entry
Respiratory Syncytial Virus (RSV) is a leading cause of acute lower respiratory tract infections, particularly in young children and older adults.[3] The RSV F protein, a class I viral fusion protein, is essential for viral entry.[3][4] It first mediates attachment to the host cell and then orchestrates the fusion of the viral envelope with the host cell plasma membrane, releasing the viral genome into the cytoplasm.[3][4] The F protein transitions from a high-energy, metastable prefusion state to a highly stable postfusion state, providing the energy to merge the two membranes.[3] this compound was designed to intercept this process, representing a targeted antiviral strategy against RSV.
Core Mechanism: Stabilization of the Prefusion F Protein
The mechanism of action for this compound and similar RSV fusion inhibitors is now understood with high resolution. These small molecules bind to a specific, three-fold-symmetric pocket located within the central cavity of the prefusion F protein trimer.[2][3] This binding site is only accessible in the prefusion conformation.
By occupying this cavity, this compound effectively acts as a molecular "glue," tethering together regions of the F protein that must separate and rearrange during the transition to the postfusion state.[2] This stabilization of the prefusion conformation prevents the extension of the fusion peptide and the subsequent collapse of the protein into the six-helix bundle (6-HB) structure that is the hallmark of the postfusion state and the driver of membrane fusion.[3][4]
Caption: this compound binds to and stabilizes the prefusion RSV F protein, blocking its transition to the fusion-active state.
Quantitative Data Presentation
The antiviral activity of this compound and its precursors has been quantified using various in vitro assays. The table below summarizes key potency metrics.
| Parameter | Value | Assay Description | Cell Line | Reference |
| EC₅₀ | 9.3 µM | In vitro antiviral activity | Not Specified | [5] |
| EC₅₀ (BMS-433771) | 20 nM (average) | Antiviral activity against multiple lab and clinical isolates (A and B strains) | HEp-2 | [6] |
Table 1: In Vitro Antiviral Potency of this compound and Precursor Compounds. Note: BMS-433771 is a closely related precursor to this compound that shares the same mechanism of action.
Experimental Protocols
The elucidation of this compound's mechanism relies on specialized virological and biochemical assays. The methodologies for two key experiments are detailed below.
RSV Syncytia Reduction Assay
This cell-based assay visually and quantitatively measures the inhibition of cell-to-cell fusion, a characteristic cytopathic effect of RSV infection.
-
Objective: To determine the concentration at which this compound inhibits the formation of syncytia in a cell monolayer.
-
Methodology:
-
Cell Seeding: Plate a susceptible cell line (e.g., HEp-2 cells) in 96-well plates to form a confluent monolayer.
-
Compound Preparation: Prepare serial dilutions of this compound in culture medium.
-
Infection: Infect the cell monolayers with a low multiplicity of infection (MOI) of an RSV strain.
-
Treatment: After a 1-2 hour adsorption period, remove the viral inoculum and add the culture medium containing the serially diluted this compound.
-
Incubation: Incubate the plates at 37°C for 3-5 days, allowing for viral replication and syncytia formation.
-
Quantification: Fix the cells with methanol and stain with an agent like crystal violet or an antibody against the RSV F protein. Count the number of syncytia per well under a microscope or use an automated plate reader to quantify the stained cell mass.
-
Data Analysis: Calculate the 50% effective concentration (EC₅₀) by plotting the percentage of syncytia inhibition versus the log of the compound concentration.
-
Temperature-Arrested Fusion Assay
This assay helps to distinguish between inhibition of viral attachment and post-binding fusion events.
-
Objective: To confirm that this compound acts after the virus has bound to the cell, specifically at the membrane fusion step.
-
Methodology:
-
Cell Preparation: Plate HEp-2 cells in culture dishes and chill to 4°C.
-
Viral Binding: Add RSV inoculum to the chilled cells and allow the virus to bind for 2-4 hours at 4°C. At this temperature, viral attachment occurs, but membrane fusion is blocked.
-
Washing: Gently wash the monolayer with cold phosphate-buffered saline (PBS) to remove any unbound virions.
-
Compound Addition: Add pre-warmed culture medium (37°C) containing different concentrations of this compound to the plates. A control plate receives medium without the compound.
-
Temperature Shift: Immediately transfer the plates to a 37°C incubator. This temperature shift allows the fusion process to proceed in the bound virions.
-
Incubation & Analysis: Incubate for 16-24 hours. Assess the extent of viral infection by methods such as plaque assay, quantitative PCR for viral RNA, or an ELISA for a viral protein.
-
Interpretation: Potent inhibition in this assay format demonstrates that the compound blocks a step after attachment, consistent with a fusion inhibition mechanism.[6]
-
Caption: Workflow demonstrating how temperature shifts isolate and assess the post-attachment, fusion-inhibiting activity of this compound.
Conclusion and Future Perspective
This compound is a potent and specific inhibitor of RSV F protein-mediated membrane fusion. It acts by binding to and stabilizing the protein's prefusion conformation, a sophisticated mechanism that effectively halts viral entry at one of its earliest and most critical stages. While clinical development of this compound was halted due to strategic and operational challenges, the compound remains a valuable tool for studying the mechanics of viral fusion.[1] The detailed understanding of its binding site and mechanism of action provides a strong foundation for the rational design of next-generation RSV fusion inhibitors and informs broader strategies for developing antivirals against other enveloped viruses that rely on class I fusion proteins.
References
- 1. CROCuS, a Phase II Study Evaluating the Antiviral Activity, Clinical Outcomes, and Safety of this compound in Children Aged ≥ 28 Days and ≤ 3 Years with Acute Respiratory Tract Infection Due to Respiratory Syncytial Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular mechanism of respiratory syncytial virus fusion inhibitors (Journal Article) | OSTI.GOV [osti.gov]
- 3. Molecular mechanism of respiratory syncytial virus fusion inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Identification and Study of the Action Mechanism of Small Compound That Inhibits Replication of Respiratory Syncytial Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Orally Active Fusion Inhibitor of Respiratory Syncytial Virus - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Rilematovir In Vitro Antiviral Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rilematovir (JNJ-53718678) is an investigational small molecule antiviral agent targeting the respiratory syncytial virus (RSV).[1][2] As an inhibitor of the RSV fusion (F) protein, this compound prevents the virus from fusing with the host cell membrane, a critical step for viral entry.[2] This document provides a detailed protocol for assessing the in vitro antiviral activity of this compound against RSV, along with its cytotoxic profile. The methodologies described herein are fundamental for preclinical evaluation and mechanism of action studies.
Mechanism of Action
This compound specifically targets the RSV F protein. By binding to this protein, it inhibits the conformational changes necessary for the fusion of the viral envelope with the host cell membrane, thereby preventing the viral genome from entering the cell and initiating replication.[2] This targeted action makes it a potent inhibitor of RSV-A and RSV-B strains.[2]
Caption: Mechanism of action of this compound against RSV.
Quantitative Data Summary
The following table summarizes the reported in vitro efficacy and cytotoxicity of this compound. The Selectivity Index (SI) is a crucial parameter, calculated as CC50/EC50, which indicates the therapeutic window of the compound.[3]
| Compound | Virus Strain | Cell Line | EC50 | CC50 | Selectivity Index (SI) | Reference |
| This compound | RSV | Human Bronchial Epithelial Cells (HBECs) | 1.2 nM | Not Reported | Not Reported | [1] |
| This compound | Not Specified | Not Specified | 9.3 µM | Not Reported | Not Reported | [4] |
Note: EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half-maximal response. CC50 (Half-maximal cytotoxic concentration) is the concentration of a substance that exhibits 50% cytotoxicity. A higher SI value is desirable, indicating greater specificity for antiviral activity over cellular toxicity.[3]
Experimental Protocols
A comprehensive assessment of this compound's in vitro antiviral activity involves two primary assays: a cytotoxicity assay to determine the compound's effect on host cells and an antiviral assay to measure its efficacy against RSV.
Cytotoxicity Assay (CC50 Determination)
This assay is crucial to ensure that the observed antiviral activity is not due to the death of the host cells.[3]
Objective: To determine the concentration of this compound that reduces the viability of the host cell line by 50%.
Materials:
-
Cell Line: HEp-2 or A549 cells (commonly used for RSV propagation).
-
Culture Medium: Eagle's Minimum Essential Medium (EMEM) or Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound: Stock solution in Dimethyl Sulfoxide (DMSO).[1]
-
Cell Viability Reagent: CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.
-
96-well cell culture plates.
-
CO2 incubator (37°C, 5% CO2).
Procedure:
-
Cell Seeding: Seed HEp-2 or A549 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight to allow for cell attachment.
-
Compound Dilution: Prepare a serial dilution of this compound in culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity.
-
Treatment: Remove the old medium from the cells and add 100 µL of the serially diluted this compound to the respective wells. Include wells with medium and DMSO as a vehicle control and wells with untreated cells as a negative control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Viability Assessment:
-
For CellTiter-Glo®: Follow the manufacturer's instructions to measure the luminescence, which is proportional to the amount of ATP and indicative of cell viability.
-
For MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals. Solubilize the formazan crystals with a solubilization solution (e.g., acidified isopropanol) and measure the absorbance at 570 nm.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The CC50 value is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
Antiviral Assay (EC50 Determination) by Plaque Reduction Assay
This assay is a gold standard for quantifying the ability of an antiviral compound to inhibit viral replication.
Objective: To determine the concentration of this compound that reduces the number of RSV-induced plaques by 50%.
Materials:
-
Cell Line: HEp-2 or A549 cells.
-
Virus: Respiratory Syncytial Virus (RSV) strain (e.g., A2 or Long).
-
Culture Medium and Overlay Medium: Culture medium as described above. The overlay medium is typically culture medium containing 0.5-1% methylcellulose or Avicel to restrict virus spread to adjacent cells, leading to plaque formation.[5]
-
This compound: Stock solution in DMSO.
-
Fixative: 10% Formalin or 4% Paraformaldehyde.
-
Staining Solution: 0.1% Crystal Violet in 20% ethanol.
-
6-well or 12-well cell culture plates.
Procedure:
-
Cell Seeding: Seed HEp-2 or A549 cells in 6-well or 12-well plates to form a confluent monolayer.
-
Virus Infection: Infect the cell monolayer with a known titer of RSV (e.g., 100 plaque-forming units (PFU)/well) for 1-2 hours at 37°C to allow for viral adsorption.
-
Compound Treatment: After the adsorption period, remove the virus inoculum and wash the cells with phosphate-buffered saline (PBS). Add the overlay medium containing serial dilutions of this compound.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 3-5 days, or until visible plaques are formed in the virus control wells (no compound).
-
Plaque Visualization:
-
Remove the overlay medium and fix the cells with the fixative solution for at least 20 minutes.
-
Discard the fixative and stain the cells with the crystal violet solution for 15-30 minutes.
-
Gently wash the plates with water to remove excess stain and allow them to air dry.
-
-
Plaque Counting and Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each concentration relative to the virus control. The EC50 value is determined by plotting the percentage of plaque reduction against the log of the compound concentration and fitting the data to a dose-response curve.
Caption: Experimental workflow for in vitro this compound evaluation.
Conclusion
The provided protocols offer a robust framework for the in vitro characterization of this compound's anti-RSV activity and cytotoxicity. Adherence to these detailed methodologies will ensure the generation of reliable and reproducible data, which is essential for the continued development and understanding of this promising antiviral candidate. It is important to note that while development of this compound was discontinued for non-safety-related strategic reasons, the need for effective RSV therapeutics remains.[6]
References
- 1. selleckchem.com [selleckchem.com]
- 2. CROCuS, a Phase II Study Evaluating the Antiviral Activity, Clinical Outcomes, and Safety of this compound in Children Aged ≥ 28 Days and ≤ 3 Years with Acute Respiratory Tract Infection Due to Respiratory Syncytial Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 4. Identification and Study of the Action Mechanism of Small Compound That Inhibits Replication of Respiratory Syncytial Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid in vitro assays for screening neutralizing antibodies and antivirals against SARS-CoV-2 | bioRxiv [biorxiv.org]
- 6. researchgate.net [researchgate.net]
Rilematovir Formulation for Laboratory Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rilematovir (also known as JNJ-53718678) is an investigational, orally bioavailable small molecule inhibitor of the respiratory syncytial virus (RSV) fusion (F) protein.[1][2][3] By binding to the F protein on the surface of the virus, this compound prevents the conformational changes necessary for the fusion of the viral envelope with the host cell membrane, thereby inhibiting viral entry into the host cell.[2][3] this compound has demonstrated antiviral activity against both RSV-A and RSV-B subtypes in vitro.[2] This document provides detailed application notes and protocols for the formulation and experimental use of this compound in a laboratory setting.
Physicochemical Properties and Formulation
In Vitro Formulation
For in vitro experiments, this compound can be prepared as a stock solution in dimethyl sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile, nuclease-free microcentrifuge tubes
-
Vortex mixer
Protocol for Preparing a 10 mM Stock Solution:
-
This compound has a molecular weight of 500.92 g/mol .[1] To prepare a 10 mM stock solution, weigh out 5.01 mg of this compound powder.
-
Add 1 mL of anhydrous DMSO to the powder.
-
Vortex the solution thoroughly until the powder is completely dissolved. The solubility of this compound in DMSO is 16 mg/mL (31.94 mM).[1]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to one month or at -80°C for up to one year.[1]
Note: When preparing working dilutions for cell-based assays, the final concentration of DMSO should be kept low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.
In Vivo Formulation (for preclinical animal studies)
For oral administration in animal models, this compound can be formulated as a suspension. A common vehicle for oral suspensions is a mixture of 0.5% carboxymethylcellulose (CMC) and 0.25% Tween 80 in sterile water.
Materials:
-
This compound powder
-
Carboxymethylcellulose (CMC), low viscosity
-
Tween 80
-
Sterile, distilled water
-
Mortar and pestle or homogenizer
-
Stir plate and magnetic stir bar
Protocol for Preparing a 1 mg/mL Oral Suspension:
-
Prepare the vehicle by dissolving 0.5 g of CMC and 0.25 mL of Tween 80 in 100 mL of sterile, distilled water. Stir overnight to ensure complete dissolution.
-
Weigh the required amount of this compound powder. For a 1 mg/mL suspension, use 10 mg of this compound for every 10 mL of vehicle.
-
Levigate the this compound powder with a small amount of the vehicle in a mortar and pestle to form a smooth paste.
-
Gradually add the remaining vehicle while continuously triturating to ensure a uniform suspension.
-
Alternatively, use a homogenizer for a more uniform particle size distribution.
-
The suspension should be prepared fresh daily and stored at 4°C. Shake well before each administration.
Quantitative Data Summary
In Vitro Efficacy
| Parameter | Cell Line | Virus Strain | Value | Reference |
| EC50 | Human Bronchial Epithelial Cells (HBECs) | RSV | 1.2 nM | [1] |
| EC50 | - | RSV | 9.3 µM | [4] |
Clinical Pharmacokinetics and Efficacy in Pediatric Patients (Hospitalized)
| Parameter | This compound Low Dose | This compound High Dose | Placebo | Reference |
| Mean AUC of RSV RNA viral load through Day 5 (log10 copies∙days/mL) | -1.25 | -1.23 | - | [2][5] |
| Median time to resolution of key RSV symptoms (days) - Cohort 1 | 6.01 | 5.82 | 7.05 | [2][5] |
| Median time to resolution of key RSV symptoms (days) - Cohort 2 | 6.45 | 6.26 | 5.85 | [2][5] |
Clinical Efficacy in Adult Outpatients
| Parameter | This compound 500 mg | This compound 80 mg | Placebo | Reference |
| Median time to undetectable viral load (days) | 5.9 | 8.0 | 7.0 | [6] |
| Median time to resolution of key RSV symptoms (days) | 7.1 | 7.6 | 9.6 | [6] |
Safety Data (Incidence of Adverse Events)
| Population | This compound | Placebo | Reference |
| Pediatric Patients (Cohort 1) | 61.9% | 58.0% | [2][5] |
| Pediatric Patients (Cohort 2) | 50.8% | 47.1% | [2][5] |
Experimental Protocols
Protocol 1: In Vitro Antiviral Activity Assay (Plaque Reduction Assay)
This protocol determines the concentration of this compound required to inhibit RSV-induced plaque formation in a cell monolayer.
Materials:
-
HEp-2 or A549 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
RSV (e.g., A2 or Long strain)
-
This compound stock solution (10 mM in DMSO)
-
Methylcellulose overlay medium (e.g., 2% methylcellulose in 2X MEM)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
-
96-well or 24-well cell culture plates
Methodology:
-
Cell Seeding: Seed HEp-2 or A549 cells in 24-well plates at a density that will result in a confluent monolayer the next day.
-
Drug Dilution: Prepare serial dilutions of this compound in infection medium (e.g., DMEM with 2% FBS) to achieve the desired final concentrations. Include a vehicle control (DMSO at the highest concentration used).
-
Infection: When cells are confluent, aspirate the growth medium and infect the cells with RSV at a multiplicity of infection (MOI) that will produce a countable number of plaques (e.g., 50-100 plaques per well). Incubate for 1-2 hours at 37°C to allow for viral adsorption.
-
Treatment: After the adsorption period, remove the viral inoculum and wash the cells once with PBS. Add the prepared dilutions of this compound or vehicle control to the respective wells.
-
Overlay: Add an equal volume of methylcellulose overlay medium to each well and gently mix. The overlay restricts the spread of the virus to adjacent cells, resulting in the formation of localized plaques.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 3-5 days, or until plaques are visible.
-
Staining: Aspirate the overlay medium and fix the cells with 10% formalin for 30 minutes. Remove the formalin and stain the cells with crystal violet solution for 15-20 minutes.
-
Plaque Counting: Gently wash the wells with water and allow the plates to dry. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque inhibition for each drug concentration relative to the vehicle control. Determine the EC50 value (the concentration of drug that inhibits plaque formation by 50%) by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.
Protocol 2: Quantitative RT-PCR for RSV Viral Load Determination
This protocol describes the quantification of RSV RNA from nasal swabs, a common method for assessing antiviral efficacy in vivo.[2]
Materials:
-
Nasal swab samples
-
Viral RNA extraction kit (e.g., QIAamp Viral RNA Mini Kit)
-
One-step qRT-PCR kit
-
RSV-specific primers and probe (targeting a conserved region of the RSV genome, e.g., the N gene)
-
RT-PCR instrument
-
RSV RNA standards of known concentration
Methodology:
-
Sample Collection: Collect nasal swabs from the mid-turbinate region.[7] Place the swab in a tube containing viral transport medium.
-
RNA Extraction: Extract viral RNA from the nasal swab samples according to the manufacturer's protocol of the chosen RNA extraction kit.
-
qRT-PCR Reaction Setup: Prepare the qRT-PCR reaction mix on ice. A typical reaction includes the one-step RT-PCR master mix, RSV-specific forward and reverse primers, a fluorescently labeled probe, and the extracted RNA template.
-
Standard Curve: Prepare a standard curve using serial dilutions of a known concentration of RSV RNA. This will be used to quantify the absolute copy number of viral RNA in the samples.
-
RT-PCR Program: Run the qRT-PCR on a real-time PCR instrument with a program that includes a reverse transcription step followed by PCR amplification cycles.
-
Data Analysis: The instrument's software will generate amplification plots and calculate the cycle threshold (Ct) values. Use the standard curve to determine the viral RNA copy number in each sample. The results are typically expressed as log10 copies/mL.[7]
Mechanism of Action and Signaling Pathways
This compound's mechanism of action is the direct inhibition of the RSV F protein, which is essential for viral entry into the host cell. The F protein undergoes a series of conformational changes to mediate the fusion of the viral and cellular membranes. This compound binds to a specific site on the F protein, stabilizing it in its pre-fusion conformation and preventing these necessary changes. This effectively blocks the virus from entering the cell and initiating replication.
Diagram of this compound's Mechanism of Action
This compound binds to the RSV F protein, preventing membrane fusion and viral entry.
Experimental Workflow for In Vitro Antiviral Screening
Workflow for determining the in vitro antiviral efficacy of this compound using a plaque reduction assay.
References
- 1. selleckchem.com [selleckchem.com]
- 2. CROCuS, a Phase II Study Evaluating the Antiviral Activity, Clinical Outcomes, and Safety of this compound in Children Aged ≥ 28 Days and ≤ 3 Years with Acute Respiratory Tract Infection Due to Respiratory Syncytial Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C21H20ClF3N4O3S | CID 118892432 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Identification and Study of the Action Mechanism of Small Compound That Inhibits Replication of Respiratory Syncytial Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CROCuS, a Phase II Study Evaluating the Antiviral Activity, Clinical Outcomes, and Safety of this compound in Children Aged ≥ 28 Days and ≤ 3 Years with Acute Respiratory Tract Infection Due to Respiratory Syncytial Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A pilot phase 2a, randomized, double-blind, placebo-controlled study to explore the antiviral activity, clinical outcomes, safety, and tolerability of this compound at two dose levels in non-hospitalized adults with respiratory syncytial virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Evaluating Rilematovir Efficacy Using Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rilematovir (JNJ-53718678) is an investigational, orally bioavailable small molecule inhibitor of the respiratory syncytial virus (RSV) fusion (F) protein.[1] By specifically targeting the F protein, this compound prevents the fusion of the viral envelope with the host cell membrane, a critical step for viral entry and the initiation of infection.[1] This mechanism of action makes it a promising candidate for the treatment of RSV infections, which are a leading cause of lower respiratory tract infections, particularly in infants and the elderly. This compound has demonstrated antiviral activity against both RSV-A and RSV-B strains in vitro.[2]
These application notes provide detailed protocols for cell-based assays to quantify the in vitro efficacy of this compound and other RSV fusion inhibitors. The described methods, including plaque reduction assays and cytopathic effect (CPE) inhibition assays, are fundamental tools for the preclinical evaluation of antiviral compounds.
Mechanism of Action: Inhibition of RSV F Protein-Mediated Fusion
The RSV F protein is a class I viral fusion protein that exists in a metastable prefusion conformation on the viral surface. Upon triggering by an unknown host cell factor, the F protein undergoes a series of irreversible conformational changes. This process involves the extension of a hydrophobic fusion peptide, which inserts into the host cell membrane. Subsequently, the protein refolds into a stable postfusion conformation, bringing the viral and host cell membranes into close proximity and driving membrane fusion, which allows the viral genome to enter the host cell cytoplasm.
This compound binds to a pocket within the central cavity of the prefusion conformation of the RSV F protein. This binding stabilizes the prefusion state and prevents the conformational rearrangements necessary for membrane fusion. By locking the F protein in its prefusion state, this compound effectively blocks viral entry into the host cell.
Caption: RSV F protein-mediated membrane fusion pathway and its inhibition by this compound.
Quantitative Data Presentation
The efficacy of antiviral compounds is typically quantified by their 50% effective concentration (EC50), which is the concentration of the drug that inhibits 50% of the viral activity in a given assay. The 50% cytotoxic concentration (CC50) is also determined to assess the compound's toxicity to the host cells. The selectivity index (SI), calculated as the ratio of CC50 to EC50, is a measure of the compound's therapeutic window.
The following table summarizes the in vitro efficacy of this compound and provides a comparison with other known RSV fusion inhibitors.
| Compound | Target | Cell Line | Assay Type | EC50 | CC50 | Selectivity Index (SI) |
| This compound | RSV F Protein | HBECs | - | 1.2 nM | >10 µM | >8333 |
| This compound | RSV F Protein | - | - | 9.3 µM | - | - |
| GS-5806 | RSV F Protein | - | ELISA | 0.43 nM | >10 µM | >23,256 |
| TMC353121 | RSV F Protein | HeLaM | Plaque Reduction | 0.07 ng/mL (~0.14 nM) | >5 µg/mL | >71,428 |
| MDT-637 | RSV F Protein | HEp-2 | q-PCR | 1.42 ng/mL (~2.8 nM) | >10 µg/mL | >7,042 |
| BMS-433771 | RSV F Protein | - | - | 20 nM | - | - |
Note: EC50 values can vary depending on the cell line, virus strain, and assay conditions.
Experimental Protocols
Plaque Reduction Assay (PRA)
This assay is considered the gold standard for quantifying infectious virus and assessing the efficacy of antiviral compounds that inhibit any stage of the viral replication cycle.
Caption: Workflow for the Plaque Reduction Assay.
Materials:
-
HEp-2 cells (or other susceptible cell lines like A549 or Vero)
-
Complete growth medium (e.g., MEM with 10% FBS)
-
RSV stock (e.g., A2 or Long strain)
-
This compound stock solution
-
Semi-solid overlay medium (e.g., growth medium with 0.5% methylcellulose)
-
Fixing solution (e.g., 10% formalin)
-
Staining solution (e.g., 0.1% crystal violet in 20% ethanol)
-
Phosphate-buffered saline (PBS)
-
24-well tissue culture plates
Protocol:
-
Seed HEp-2 cells in 24-well plates at a density that will form a confluent monolayer within 24 hours.
-
On the day of the assay, prepare serial dilutions of this compound in growth medium.
-
Aspirate the growth medium from the cell monolayers and wash once with PBS.
-
Add the this compound dilutions to the wells and incubate for 1 hour at 37°C. Include a "no drug" control.
-
Prepare a dilution of RSV in growth medium to achieve a multiplicity of infection (MOI) that will produce a countable number of plaques (e.g., 50-100 plaques per well).
-
Add the virus inoculum to each well and incubate for 1-2 hours at 37°C to allow for viral adsorption.
-
Aspirate the inoculum and gently overlay the cell monolayers with the semi-solid overlay medium containing the corresponding concentrations of this compound.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 4-5 days, or until plaques are visible.
-
Aspirate the overlay and fix the cells with 10% formalin for at least 30 minutes.
-
Aspirate the fixative and stain the cells with 0.1% crystal violet solution for 10-15 minutes.
-
Gently wash the wells with water to remove excess stain and allow the plates to air dry.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque inhibition for each this compound concentration relative to the "no drug" control.
-
Determine the EC50 value by plotting the percentage of inhibition against the log of the this compound concentration and fitting the data to a dose-response curve.
Cytopathic Effect (CPE) Inhibition Assay
This assay measures the ability of a compound to protect cells from the virus-induced cell death or morphological changes known as the cytopathic effect. It is a higher-throughput alternative to the plaque reduction assay.
Caption: Workflow for the Cytopathic Effect (CPE) Inhibition Assay.
Materials:
-
A549 cells (or other susceptible cell lines)
-
Complete growth medium
-
RSV stock
-
This compound stock solution
-
Cell viability assay reagent (e.g., MTT, XTT, or CellTiter-Glo®)
-
96-well tissue culture plates
-
Plate reader (absorbance or luminescence)
Protocol:
-
Seed A549 cells in 96-well plates and incubate overnight to form a confluent monolayer.
-
Prepare serial dilutions of this compound in growth medium. A parallel plate without virus should be prepared to determine the CC50.
-
Aspirate the growth medium and add the this compound dilutions to the appropriate wells. Include cell control (no virus, no drug) and virus control (virus, no drug) wells.
-
Add a predetermined amount of RSV (e.g., 100 TCID50) to all wells except the cell control wells.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 3-5 days, or until approximately 80-90% CPE is observed in the virus control wells.
-
Assess cell viability according to the manufacturer's instructions for the chosen viability assay (e.g., add MTT reagent and incubate, then solubilize formazan crystals and read absorbance).
-
Read the absorbance or luminescence using a plate reader.
-
Calculate the percentage of CPE inhibition for each this compound concentration.
-
Determine the EC50 value from the virus-infected plate and the CC50 value from the non-infected plate by plotting the data and fitting to a dose-response curve.
Conclusion
The described cell-based assays are robust and reproducible methods for evaluating the in vitro efficacy of this compound and other RSV fusion inhibitors. The plaque reduction assay provides a direct measure of the reduction in infectious virus, while the CPE inhibition assay offers a higher-throughput method for screening and initial efficacy assessment. Consistent and accurate application of these protocols will yield valuable data for the preclinical development of novel antiviral therapies for RSV.
References
- 1. This compound | C21H20ClF3N4O3S | CID 118892432 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CROCuS, a Phase II Study Evaluating the Antiviral Activity, Clinical Outcomes, and Safety of this compound in Children Aged ≥ 28 Days and ≤ 3 Years with Acute Respiratory Tract Infection Due to Respiratory Syncytial Virus - PMC [pmc.ncbi.nlm.nih.gov]
Animal Models for Studying Rilematovir Pharmacokinetics: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rilematovir (also known as JNJ-53718678) is an investigational, orally bioavailable small molecule that has been evaluated for the treatment of respiratory syncytial virus (RSV) infection. It functions as a potent inhibitor of the RSV fusion (F) protein. By binding to the F protein, this compound prevents the conformational changes necessary for the fusion of the viral envelope with the host cell membrane, thereby inhibiting viral entry and subsequent replication.[1] Although the clinical development of this compound was discontinued for non-safety-related strategic reasons, the preclinical data and methodologies used to evaluate its pharmacokinetic profile remain valuable for researchers in the field of antiviral drug development.
This document provides a summary of the known animal models used for the preclinical assessment of this compound and offers generalized, detailed protocols for conducting similar pharmacokinetic studies. It is important to note that specific quantitative pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) for this compound in these animal models are not publicly available and are likely proprietary information.
Mechanism of Action: RSV Fusion Inhibition
This compound targets the RSV F protein, a critical component for viral entry into host cells. The F protein undergoes a significant conformational change to mediate the fusion of the viral and cellular membranes. This compound binds to a specific site on the pre-fusion conformation of the F protein, stabilizing it and preventing this essential conformational change. This mechanism effectively blocks the virus from entering the host cell and initiating infection.
Animal Models in this compound Preclinical Studies
Preclinical evaluation of this compound utilized several animal models to assess its efficacy and pharmacokinetic profile. The selection of these models is crucial as they need to be susceptible to RSV infection and, ideally, exhibit disease pathology that mimics human infection. The following animal models have been cited in the literature for the study of this compound or similar RSV fusion inhibitors.
| Animal Model | Type of Study | Key Findings |
| Cotton Rat | Efficacy (Prophylactic & Therapeutic) | Oral administration of this compound resulted in a dose-dependent reduction in viral titers in the lungs. Doses up to 100 mg/kg were evaluated. |
| BALB/c Mice | Efficacy | Utilized to demonstrate the in vivo efficacy of RSV fusion inhibitors. |
| Neonatal Lambs | Efficacy | Demonstrated inhibition of viral titers and a reduction in RSV-associated lung pathology. |
Note: Specific pharmacokinetic data such as Cmax, Tmax, AUC, and half-life for this compound in these models are not publicly available.
Experimental Protocols
The following are generalized protocols for conducting pharmacokinetic studies of an orally administered antiviral agent like this compound in a cotton rat model. These protocols are based on standard practices and should be adapted and optimized for specific experimental needs and institutional guidelines.
Protocol 1: Oral Administration of this compound in Cotton Rats
Objective: To administer a defined dose of this compound orally to cotton rats for subsequent pharmacokinetic analysis.
Materials:
-
This compound (or test compound)
-
Vehicle for formulation (e.g., sterile water, 0.5% methylcellulose)
-
Cotton rats (specific age and weight as per study design)
-
Oral gavage needles (size appropriate for cotton rats)
-
Syringes
-
Balance
-
Vortex mixer
Procedure:
-
Formulation Preparation:
-
Accurately weigh the required amount of this compound powder.
-
Prepare the vehicle solution. A common vehicle for oral administration in rodents is 0.5% (w/v) methylcellulose in sterile water.
-
Gradually add the this compound powder to the vehicle while vortexing to ensure a uniform suspension. The concentration should be calculated to deliver the desired dose in a specific volume (e.g., 5-10 mL/kg).
-
Prepare a fresh formulation on each day of dosing.
-
-
Animal Handling and Dosing:
-
Acclimatize animals to the facility for at least 72 hours before the experiment.
-
Fast the animals overnight (with access to water) before dosing to ensure consistent absorption, unless otherwise specified in the study design.
-
Weigh each animal immediately before dosing to calculate the exact volume to be administered.
-
Gently restrain the cotton rat.
-
Measure the appropriate length for gavage needle insertion (from the tip of the nose to the last rib).
-
Carefully insert the gavage needle into the esophagus and deliver the formulation directly into the stomach.
-
Observe the animal for a short period post-dosing for any signs of distress.
-
Protocol 2: Blood Sample Collection for Pharmacokinetic Analysis in Cotton Rats
Objective: To collect serial blood samples from cotton rats following the administration of this compound to determine its plasma concentration over time.
Materials:
-
Anesthesia (e.g., isoflurane)
-
Warming pad
-
Collection tubes (e.g., EDTA-coated microtubes)
-
Needles and syringes or capillary tubes
-
Centrifuge
-
Pipettes
-
Storage tubes
Procedure:
-
Sample Collection Schedule:
-
Define the time points for blood collection based on the expected pharmacokinetic profile of the compound. A typical schedule might include pre-dose (0 h), and 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
-
Blood Collection:
-
At each designated time point, anesthetize the cotton rat.
-
Use a suitable blood collection site, such as the saphenous vein or submandibular vein for serial sampling.
-
Collect the required volume of blood (typically 50-100 µL per time point) into an EDTA-coated microtube.
-
Gently invert the tube several times to ensure proper mixing with the anticoagulant.
-
Apply gentle pressure to the collection site to stop any bleeding.
-
-
Plasma Preparation:
-
Centrifuge the blood samples at approximately 2000 x g for 10 minutes at 4°C to separate the plasma.
-
Carefully pipette the supernatant (plasma) into clean, labeled storage tubes.
-
Store the plasma samples at -80°C until bioanalysis.
-
Protocol 3: Bioanalytical Method for Quantification of this compound in Plasma
Objective: To develop and validate a sensitive and specific method for the quantification of this compound in plasma samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Materials:
-
LC-MS/MS system
-
Analytical column (e.g., C18 column)
-
This compound analytical standard
-
Internal standard (IS) - a structurally similar compound
-
Solvents for mobile phase (e.g., acetonitrile, methanol, water with formic acid or ammonium acetate)
-
Protein precipitation solvent (e.g., acetonitrile)
-
Centrifuge
-
Vortex mixer
Procedure:
-
Sample Preparation (Protein Precipitation):
-
Thaw the plasma samples on ice.
-
To a 50 µL aliquot of plasma, add 150 µL of cold acetonitrile containing the internal standard.
-
Vortex vigorously for 1-2 minutes to precipitate the plasma proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Develop a chromatographic method to achieve good separation of this compound and the internal standard from endogenous plasma components.
-
Optimize the mass spectrometry parameters (e.g., precursor and product ions, collision energy) for the detection of this compound and the IS in Multiple Reaction Monitoring (MRM) mode.
-
Inject the prepared samples onto the LC-MS/MS system.
-
-
Data Analysis:
-
Generate a calibration curve by analyzing plasma samples spiked with known concentrations of this compound.
-
Calculate the concentration of this compound in the unknown samples by interpolating their peak area ratios (analyte/IS) against the calibration curve.
-
Use the concentration-time data to determine the pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) using appropriate software.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for a pharmacokinetic study of an oral antiviral compound in an animal model.
Conclusion
While specific preclinical pharmacokinetic data for this compound in animal models is not publicly available, the identification of the animal models used (cotton rats, BALB/c mice, and neonatal lambs) provides a valuable starting point for researchers working on similar RSV fusion inhibitors. The generalized protocols provided in this document outline the standard methodologies for conducting pharmacokinetic studies, from compound formulation and administration to sample collection and bioanalysis. These protocols can be adapted and serve as a foundation for the design of robust preclinical studies aimed at characterizing the pharmacokinetic profiles of novel antiviral candidates. Further investigation into the specific methodologies employed in the development of this compound may require access to proprietary study reports.
References
Techniques for Measuring Rilematovir Concentration in Biological Samples
Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Rilematovir (JNJ-53718678) is an investigational, orally administered small-molecule inhibitor of the respiratory syncytial virus (RSV) fusion (F) protein.[1][2] It demonstrates antiviral activity by binding to the F protein, which prevents the fusion of the virus with the host cell membrane, thereby inhibiting viral entry.[1][3] Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic (PK) studies, dose-finding, and assessing the relationship between drug exposure and antiviral efficacy in clinical trials. This document provides detailed protocols and application notes for the measurement of this compound concentrations in biological samples, primarily focusing on liquid chromatography with tandem mass spectrometry (LC-MS/MS), which is the industry standard for small-molecule bioanalysis.
Mechanism of Action
This compound targets the RSV F protein, a critical component for viral entry into host cells. The F protein mediates the fusion of the viral envelope with the host cell membrane. By binding to this protein, this compound stabilizes it in its prefusion conformation, preventing the conformational changes necessary for membrane fusion. This mechanism effectively blocks the virus from entering the cell and initiating replication.
Analytical Techniques for Quantification
While various methods can be employed for drug quantification, LC-MS/MS offers the best sensitivity, selectivity, and dynamic range for measuring this compound in complex biological matrices like plasma.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the preferred method for bioanalysis of this compound. This technique involves three main steps:
-
Sample Preparation: Extraction of this compound from the biological matrix and removal of interfering substances.
-
Chromatographic Separation: Separation of the analyte from remaining matrix components using high-performance liquid chromatography (HPLC).
-
Mass Spectrometric Detection: Ionization of the analyte and detection based on its specific mass-to-charge ratio (m/z) and fragmentation pattern.
Quantitative Data Summary
The following tables summarize key pharmacokinetic parameters of this compound observed in clinical studies. These values are typically determined using validated bioanalytical methods like the one described below.
Table 1: Pharmacokinetic Parameters of this compound in Hospitalized Infants (Day 7) [1]
| Cohort | Age Group | Dose | AUC (ng·hr/mL) |
| 1 | ≥6 to ≤24 months | 9 mg/kg | 35,840 |
| 2 | ≥3 to <6 months | 6 mg/kg | 34,980 |
| 3 | >1 to <3 months | 5 mg/kg | 39,627 |
AUC24h: Area under the plasma concentration-time curve over 24 hours.
Table 2: Representative LC-MS/MS Method Validation Parameters
This table presents typical validation parameters for an LC-MS/MS assay for a small-molecule drug in human plasma, based on methods for other antiviral agents.[4][5][6][7]
| Parameter | Specification |
| Linearity Range | 1 - 2000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Intra-day Accuracy (%Bias) | ± 15% |
| Inter-day Accuracy (%Bias) | ± 15% |
| Matrix Effect | 85 - 115% |
| Recovery | Consistent and reproducible |
Experimental Protocols
Protocol 1: this compound Quantification in Human Plasma using LC-MS/MS
This protocol describes a representative method for the extraction and quantification of this compound from human plasma. An isotopically labeled internal standard (IS) of this compound is highly recommended for optimal accuracy and precision.
1. Materials and Reagents
-
Human plasma (K2EDTA)
-
This compound reference standard
-
This compound isotopically labeled internal standard (e.g., this compound-d4)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Microcentrifuge tubes (1.5 mL)
-
HPLC vials with inserts
2. Sample Preparation: Protein Precipitation Protein precipitation is a simple and effective method for extracting this compound from plasma.[8]
-
Label 1.5 mL microcentrifuge tubes for standards, quality controls (QCs), and unknown samples.
-
Pipette 100 µL of plasma into the appropriately labeled tubes.
-
Add 10 µL of the internal standard working solution (e.g., 100 ng/mL of this compound-d4 in 50:50 acetonitrile:water) to all tubes except for the blank matrix.
-
Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to all tubes to precipitate plasma proteins.
-
Vortex each tube for 1 minute to ensure thorough mixing.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 200 µL of the clear supernatant to an HPLC vial with an insert.
-
The samples are now ready for injection into the LC-MS/MS system.
3. LC-MS/MS Instrumentation and Conditions
-
LC System: Shimadzu Nexera or equivalent
-
Mass Spectrometer: Sciex API 6500+ or equivalent
-
Analytical Column: Zorbax Eclipse C18 (or equivalent), 2.1 x 50 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Table 3: HPLC Gradient
| Time (min) | % Mobile Phase B |
| 0.00 | 10 |
| 0.50 | 10 |
| 2.50 | 95 |
| 3.50 | 95 |
| 3.51 | 10 |
| 5.00 | 10 |
4. Mass Spectrometer Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Ion Spray Voltage: 4500 V
-
Temperature: 550°C
-
Curtain Gas: 35 psi
-
Collision Gas: Medium
Table 4: Representative MRM Transitions
| Analyte | Q1 Mass (m/z) | Q3 Mass (m/z) | Dwell Time (ms) | DP (V) | CE (V) |
| This compound | [Parent Ion] | [Fragment Ion] | 100 | [Optimized] | [Optimized] |
| This compound-d4 (IS) | [Parent+4] | [Fragment Ion] | 100 | [Optimized] | [Optimized] |
(Note: Specific mass transitions (Q1/Q3), declustering potential (DP), and collision energy (CE) must be optimized empirically by infusing the pure reference standard.)
5. Data Analysis and Quantification
-
Integrate the chromatographic peaks for this compound and its internal standard.
-
Calculate the peak area ratio (this compound peak area / IS peak area).
-
Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards.
-
Use a weighted (1/x²) linear regression to fit the calibration curve.
-
Determine the concentration of this compound in QC and unknown samples by interpolating their peak area ratios from the calibration curve.
Conclusion
The LC-MS/MS method outlined provides a robust and sensitive framework for the quantification of this compound in biological samples. Proper validation of the assay is essential to ensure data reliability for clinical and preclinical studies. This protocol, combined with the summarized pharmacokinetic data, serves as a comprehensive resource for professionals involved in the development of this compound and other antiviral therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. CROCuS, a Phase II Study Evaluating the Antiviral Activity, Clinical Outcomes, and Safety of this compound in Children Aged ≥ 28 Days and ≤ 3 Years with Acute Respiratory Tract Infection Due to Respiratory Syncytial Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and Study of the Action Mechanism of Small Compound That Inhibits Replication of Respiratory Syncytial Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and validation of a LC-MS/MS method for the simultaneous determination of simnotrelvir and ritonavir in human serum and bronchoalveolar lavage fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. rjptonline.org [rjptonline.org]
- 8. A Simple and Rapid LC-MS/MS Method for the Quantification of Nirmatrelvir/Ritonavir in Plasma of Patients with COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Utilizing Rilematovir to Elucidate Respiratory Syncytial Virus (RSV) Entry Mechanisms
Audience: Researchers, scientists, and drug development professionals.
Introduction
Respiratory Syncytial Virus (RSV) is a leading cause of acute lower respiratory tract infections, particularly in infants and the elderly. The entry of RSV into host cells is a critical first step for infection and represents a key target for antiviral therapeutics. This process is primarily mediated by the viral attachment (G) and fusion (F) glycoproteins. The F protein, a class I fusion protein, is essential for the fusion of the viral envelope with the host cell membrane, allowing the viral genome to enter the cytoplasm.[1] Rilematovir (also known as JNJ-53718678) is an investigational small-molecule inhibitor that specifically targets the RSV F protein, making it a valuable tool for dissecting the viral entry process.[2][3]
Mechanism of Action of this compound
This compound is a potent RSV fusion inhibitor. Its mechanism of action involves binding to the F protein while it is in its metastable, prefusion conformation.[4] This binding event stabilizes the prefusion state and prevents the F protein from undergoing the dramatic conformational changes required to transition to the post-fusion state.[4] This transition is necessary to merge the viral and host cell membranes. By locking the F protein in its inactive, prefusion form, this compound effectively blocks viral entry into the cell.[2] This specificity for the prefusion F protein makes this compound a highly selective tool for studying the fusion step of the RSV life cycle.
dot
Caption: RSV entry pathway and the inhibitory mechanism of this compound.
Quantitative Data Summary
This compound has demonstrated potent antiviral activity against both RSV A and B subtypes in various in vitro systems. The following tables summarize key quantitative data from published studies.
Table 1: In Vitro Antiviral Activity of this compound
| Parameter | Cell Line / Isolate Type | RSV Subtype | Value | Citation |
|---|---|---|---|---|
| EC₅₀ | Laboratory & Clinical Isolates | A and B | 0.09–9.50 ng/mL | [3] |
| EC₅₀ | - | - | 9.3 µM | [5] |
| IC₅₀ | Clinical Isolates | A | 0.055 µg/mL | [4] |
| IC₅₀ | Clinical Isolates | B | 0.018 µg/mL | [4] |
| IC₉₀ | Clinical Isolates | A | 0.22 µg/mL | [4] |
| IC₉₀ | Clinical Isolates | B | 0.12 µg/mL |[4] |
EC₅₀: 50% effective concentration; IC₅₀: 50% inhibitory concentration.
Table 2: this compound Resistance-Associated Mutations in the F Protein
| Mutation | Context | Effect | Citation |
|---|---|---|---|
| G143S | Observed in clinical trials (in vitro association) | Associated with resistance to this compound. | [2] |
| K399N | Observed in clinical trials | Associated with reduced susceptibility to other F inhibitors. | [2] |
| K394R | Generated in vitro | Confers broad-spectrum resistance to various fusion inhibitors, including this compound (JNJ-53718678). |[6] |
Experimental Protocols
This compound can be used in several key assays to probe the mechanics and kinetics of RSV entry.
Protocol 1: RSV Plaque Reduction Assay for EC₅₀ Determination
This assay quantifies the concentration of this compound required to inhibit the production of infectious virus particles by 50%.
Materials:
-
HEp-2 or A549 cells
-
Complete medium (e.g., DMEM with 10% FBS)
-
RSV stock (e.g., A2 or Long strain)
-
This compound stock solution (in DMSO)
-
Overlay medium (e.g., complete medium with 0.75% methylcellulose)
-
Fixing solution (e.g., 10% formalin)
-
Staining solution (e.g., 0.1% crystal violet in 20% methanol)[7]
-
12-well or 24-well cell culture plates
Methodology:
-
Cell Seeding: Seed HEp-2 cells in 12-well plates at a density that will result in a confluent monolayer the next day. Incubate overnight at 37°C, 5% CO₂.
-
Compound Preparation: Prepare serial dilutions of this compound in complete medium. Include a "no-drug" (vehicle control, e.g., DMSO) and "no-virus" (cell control) well.
-
Infection: Aspirate the medium from the cells. Infect the monolayer with RSV at a multiplicity of infection (MOI) that yields 50-100 plaques per well. Incubate for 1-2 hours at 37°C to allow for viral adsorption.
-
Treatment: Remove the viral inoculum and wash the cells gently with PBS. Add the prepared this compound dilutions (or vehicle control) to the respective wells.
-
Overlay: Add the overlay medium to each well. The viscosity of the methylcellulose prevents secondary virus spread through the medium, ensuring that new infections are localized and form discrete plaques.
-
Incubation: Incubate the plates for 3-5 days at 37°C until plaques are visible.
-
Fixing and Staining: Aspirate the overlay medium. Fix the cells with the fixing solution for 20 minutes. Discard the fixative and stain the cell monolayer with crystal violet solution for 15 minutes.
-
Quantification: Gently wash the plates with water and allow them to dry. Count the number of plaques in each well.
-
Analysis: Calculate the percentage of plaque reduction for each drug concentration relative to the vehicle control. Determine the EC₅₀ value by plotting the percent inhibition against the log of the drug concentration and fitting a dose-response curve.
dot
Caption: Experimental workflow for the RSV Plaque Reduction Assay.
Protocol 2: Time-of-Addition Assay
This assay helps to pinpoint which stage of the viral life cycle is inhibited by this compound. By adding the compound at different times relative to infection, one can distinguish between entry (fusion) and post-entry (replication) events.[8][9]
Materials:
-
Same as Protocol 1, excluding overlay medium.
-
Multi-well cell culture plates (e.g., 48-well).
Methodology:
-
Cell Seeding: Seed HEp-2 cells in 48-well plates and incubate overnight to form a confluent monolayer.
-
Synchronized Infection: Pre-chill the plates at 4°C. Adsorb a high MOI of RSV (e.g., MOI = 5) onto the cells for 1-2 hours at 4°C. This allows attachment but prevents membrane fusion.[7]
-
Initiate Fusion: Wash the cells three times with cold PBS to remove unbound virus. Add pre-warmed medium (37°C) to all wells simultaneously to initiate viral entry. This is time zero (t=0).
-
Time-of-Addition:
-
Pre-infection (-1h): Add this compound 1 hour before infection.
-
During Adsorption (t=-1 to 0): Add this compound only during the 4°C adsorption period.
-
Post-infection (t=0, 2h, 4h, 8h, etc.): Add this compound at various time points after the temperature shift to 37°C.[8]
-
-
Incubation: Incubate all plates at 37°C for a total of 24-48 hours post-infection.
-
Quantification: Harvest the cell culture supernatant (for viral titer by plaque assay) or cell lysates (for viral RNA by qRT-PCR).
-
Analysis: Plot the viral yield (or RNA level) against the time of compound addition.
-
Expected Result for this compound: Potent inhibition will be observed when added before or at the start of infection (t≤0). The inhibitory effect will be lost if the compound is added after the fusion window has passed (e.g., after 2 hours post-infection), confirming its role as an entry inhibitor.[8] In contrast, a replication inhibitor would retain activity even when added several hours post-infection.
-
dot
Caption: Logic of the Time-of-Addition Assay for fusion inhibitors.
Protocol 3: Syncytia Formation Inhibition Assay
RSV F protein expressed on the surface of an infected cell can mediate fusion with neighboring cells, forming large, multinucleated cells called syncytia. This compound's ability to block this process can be quantified.[4][10]
Materials:
-
Same as Protocol 1, excluding overlay medium.
-
Microscope with imaging capabilities.
Methodology:
-
Cell Seeding: Seed HEp-2 cells in a multi-well plate to achieve 80-90% confluency on the day of infection.
-
Infection: Infect cells with RSV at a low MOI (e.g., 0.1) and incubate for 24 hours to allow for initial infection and expression of viral proteins on the cell surface.
-
Treatment: After 24 hours, remove the medium and add fresh medium containing serial dilutions of this compound or a vehicle control. By adding the compound after initial infection is established, this assay specifically measures the inhibition of cell-to-cell fusion, not initial virus-to-cell entry.[9]
-
Incubation: Incubate for an additional 24-48 hours to allow for syncytia to form in the control wells.
-
Imaging and Quantification:
-
Fix and stain the cells (e.g., with Giemsa or crystal violet).
-
Using a microscope, capture images of multiple fields for each well.
-
Quantify the number and/or area of syncytia (defined as cells with ≥3 nuclei) per field.
-
-
Analysis: Calculate the percent inhibition of syncytia formation for each concentration relative to the vehicle control. Determine the IC₅₀ value for syncytia inhibition. This provides a direct measure of this compound's ability to block F-mediated fusion.
References
- 1. Molecular mechanism of respiratory syncytial virus fusion inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CROCuS, a Phase II Study Evaluating the Antiviral Activity, Clinical Outcomes, and Safety of this compound in Children Aged ≥ 28 Days and ≤ 3 Years with Acute Respiratory Tract Infection Due to Respiratory Syncytial Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.unipd.it [research.unipd.it]
- 4. Immunity Cell Responses to RSV and the Role of Antiviral Inhibitors: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification and Study of the Action Mechanism of Small Compound That Inhibits Replication of Respiratory Syncytial Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Inhibition of Respiratory Syncytial Virus Fusion by the Small Molecule VP-14637 via Specific Interactions with F Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Pharmacological Characterization of TP0591816, a Novel Macrocyclic Respiratory Syncytial Virus Fusion Inhibitor with Antiviral Activity against F Protein Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Respiratory Syncytial Virus Fusion Activity Syncytia Assay | Springer Nature Experiments [experiments.springernature.com]
Rilematovir: A Potent Tool for Investigating Respiratory Syncytial Virus (RSV) Fusion
Application Notes and Protocols for Researchers
For research use only. Not for use in diagnostic procedures.
Introduction
Rilematovir (formerly JNJ-53718678) is a potent, orally bioavailable small molecule inhibitor of the respiratory syncytial virus (RSV) fusion (F) protein.[1] By specifically targeting the F protein, this compound prevents the conformational changes necessary for the fusion of the viral envelope with the host cell membrane, a critical step in the viral lifecycle.[1] This mechanism of action makes this compound an invaluable tool compound for researchers studying the intricacies of RSV entry, F protein biology, and for the evaluation of other potential fusion inhibitors. These application notes provide detailed protocols for utilizing this compound in common in vitro assays to probe RSV fusion and inhibition.
Mechanism of Action
This compound is a direct-acting antiviral that binds to the prefusion conformation of the RSV F protein. This binding stabilizes the metastable prefusion state, preventing the protein from undergoing the dramatic structural rearrangements required to transition to the postfusion conformation. This transition is essential for merging the viral and host cell membranes. By locking the F protein in its prefusion state, this compound effectively blocks viral entry into the host cell.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo antiviral activity of this compound against RSV.
Table 1: In Vitro Antiviral Activity of this compound
| Assay Type | Cell Line | RSV Strain(s) | EC₅₀ | Reference |
| Antiviral Activity | Human Bronchial Epithelial Cells (HBECs) | Not Specified | 1.2 nM | [2] |
| Antiviral Activity | Not Specified | Not Specified | 9.3 µM |
Table 2: Clinical Trial Data on this compound in Pediatric Patients ( hospitalized)
| Parameter | This compound Low Dose | This compound High Dose | Placebo |
| Difference in Mean Area Under the Curve of RSV RNA Viral Load through Day 5 (log₁₀ copies∙days/mL) | -1.25 | -1.23 | N/A |
| Median Time to Resolution of Key RSV Symptoms (days) | 6.01 | 5.82 | 7.05 |
Table 3: Clinical Trial Data on this compound in Adult Patients
| Parameter | This compound 500 mg | This compound 80 mg | Placebo |
| Median Time to First Confirmed Undetectable Viral Load (days) | 5.9 | 8.0 | 7.0 |
| Median Time to Resolution of Key RSV Symptoms (days) | 7.1 | 7.6 | 9.6 |
Experimental Protocols
Here we provide detailed protocols for key experiments to study the effect of this compound on RSV fusion.
Protocol 1: RSV-Induced Syncytia Formation Inhibition Assay
This assay quantitatively assesses the ability of this compound to inhibit cell-cell fusion (syncytia formation) mediated by the RSV F protein expressed on the surface of infected cells.
Materials:
-
HEp-2 cells (or other susceptible cell line)
-
RSV (e.g., A2 or Long strain)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
DMSO (vehicle control)
-
96-well plates
-
Crystal Violet staining solution (0.5% crystal violet in 20% methanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HEp-2 cells in a 96-well plate at a density that will result in a confluent monolayer on the day of infection.
-
Compound Preparation: Prepare serial dilutions of this compound in complete growth medium. Include a DMSO vehicle control.
-
Infection: When cells are confluent, infect them with RSV at a multiplicity of infection (MOI) that induces syncytia formation within 24-48 hours.
-
Treatment: Immediately after infection, remove the viral inoculum and add the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 24-48 hours, or until syncytia are clearly visible in the vehicle control wells.
-
Staining:
-
Gently wash the cells with PBS.
-
Fix the cells with 10% formalin for 15 minutes.
-
Stain the cells with Crystal Violet solution for 10 minutes.
-
Wash the plate extensively with water and allow it to dry completely.
-
-
Quantification:
-
Solubilize the stain in each well using methanol or a commercial solubilization buffer.
-
Read the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells, and thus inversely proportional to the extent of syncytia formation (cell death).
-
-
Data Analysis: Calculate the 50% effective concentration (EC₅₀) of this compound by plotting the absorbance against the log of the compound concentration and fitting the data to a dose-response curve.
Protocol 2: Cell-Cell Fusion Reporter Gene Assay
This quantitative assay measures the fusion between two cell populations: one expressing the RSV F protein and a T7 promoter-driven reporter gene (e.g., luciferase), and another expressing T7 RNA polymerase. Fusion of these cells leads to the expression of the reporter gene.
Materials:
-
Effector cells (e.g., HEK293T or Vero cells)
-
Target cells (e.g., HEK293T or Vero cells)
-
Expression plasmid for RSV F protein
-
Reporter plasmid with a T7 promoter driving a reporter gene (e.g., pT7-Luc)
-
Expression plasmid for T7 RNA polymerase
-
Transfection reagent
-
This compound (dissolved in DMSO)
-
DMSO (vehicle control)
-
96-well luminometer plates
-
Luciferase assay reagent
Procedure:
-
Transfection of Effector Cells: Co-transfect effector cells with the RSV F expression plasmid and the T7-luciferase reporter plasmid.
-
Transfection of Target Cells: Transfect target cells with the T7 RNA polymerase expression plasmid.
-
Compound Treatment: After 24 hours of transfection, detach the effector cells and resuspend them in medium containing various concentrations of this compound or DMSO vehicle control.
-
Co-culture: Add the treated effector cells to the target cells in a 96-well luminometer plate.
-
Incubation: Incubate the co-culture for 6-24 hours at 37°C to allow for cell fusion.
-
Luciferase Assay: Lyse the cells and measure luciferase activity according to the manufacturer's instructions.
-
Data Analysis: Determine the EC₅₀ of this compound by plotting the luciferase activity against the log of the compound concentration and performing a nonlinear regression analysis.
Resistance Studies
Prolonged exposure of RSV to antiviral compounds can lead to the selection of resistant variants. In vitro studies have identified specific amino acid substitutions in the F protein that confer resistance to this compound.
Known this compound Resistance Mutations:
-
G143S: This substitution has been identified in vitro and was also observed to emerge in patients treated with a high dose of this compound in clinical trials.[1]
-
K399N: This substitution also emerged in patients who received high-dose this compound.[1]
The emergence of these mutations highlights the specific interaction of this compound with the F protein and can be used to further probe the compound's binding site and mechanism of action. Researchers can introduce these mutations into F protein expression plasmids to study their impact on fusion activity and this compound sensitivity using the assays described above.
Visualizations
Caption: Mechanism of this compound action on RSV fusion.
Caption: Workflow for the Syncytia Formation Inhibition Assay.
Caption: Workflow for the Cell-Cell Fusion Reporter Gene Assay.
References
- 1. CROCuS, a Phase II Study Evaluating the Antiviral Activity, Clinical Outcomes, and Safety of this compound in Children Aged ≥ 28 Days and ≤ 3 Years with Acute Respiratory Tract Infection Due to Respiratory Syncytial Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Respiratory Syncytial Virus Fusion Activity Syncytia Assay | Springer Nature Experiments [experiments.springernature.com]
Troubleshooting & Optimization
Overcoming Rilematovir solubility issues for in vitro assays
This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming solubility challenges with Rilematovir in in vitro experimental settings.
Troubleshooting Guides & FAQs
This section addresses common issues encountered when preparing this compound for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The most commonly used solvent for dissolving this compound for in vitro studies is dimethyl sulfoxide (DMSO). It is advisable to use anhydrous, high-purity DMSO to prepare your initial stock solution.
Q2: What is the maximum permissible concentration of DMSO in my cell culture?
A2: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid cytotoxic effects. A general guideline is to maintain the final DMSO concentration at or below 1%, with many cell lines showing sensitivity at concentrations above this. For long-term assays, it is recommended to keep the final DMSO concentration at 0.1% or lower. It is crucial to determine the specific tolerance of your cell line to DMSO by running a vehicle control experiment.
Q3: My this compound solution precipitates when I add it to my aqueous cell culture medium. What can I do?
A3: Precipitation upon addition to aqueous solutions is a common issue with hydrophobic compounds like this compound. Here are several troubleshooting steps:
-
Lower the final concentration: The most straightforward approach is to reduce the final concentration of this compound in your assay.
-
Increase the volume of medium: Adding the this compound stock solution to a larger volume of pre-warmed medium while vortexing gently can aid in dispersion.
-
Use a pre-warmed medium: Ensure your cell culture medium is at 37°C before adding the this compound stock solution.
-
Consider co-solvents: For particularly challenging situations, the use of a co-solvent in your stock solution might be necessary. However, the cytotoxicity of any co-solvent at its final concentration in the assay must be carefully evaluated.
Q4: Can I use other solvents besides DMSO?
A4: While DMSO is the most common, other organic solvents like ethanol can also be used to dissolve this compound. However, the solubility in these alternative solvents may be lower, and their cytotoxic effects on your specific cell line must be thoroughly evaluated. Always include a vehicle control with the same final concentration of the solvent in your experiments.
Q5: How should I store my this compound stock solution?
A5: this compound stock solutions in DMSO should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1][2][3][4][5] Studies have shown that many compounds in DMSO are stable for extended periods when stored properly at low temperatures.[1][2][3][4][6] It is also important to protect the stock solution from moisture, as water can decrease the solubility of hydrophobic compounds in DMSO over time.[1][4]
Quantitative Data Summary
The following table summarizes the solubility of this compound in common solvents and the recommended final concentrations for in vitro assays.
| Compound | Solvent | Solubility | Recommended Final Concentration in Assay |
| This compound | DMSO | ≥ 21.7 mg/mL | ≤ 1% (v/v), ideally ≤ 0.1% (v/v) |
| This compound | Ethanol | Data not available | Must be determined empirically, keeping final concentration low to avoid cytotoxicity. |
Note: The solubility of this compound in cell culture medium is expected to be very low. The use of a stock solution in an appropriate solvent is necessary for in vitro applications.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 500.9 g/mol )[7]
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh out the required amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.5009 mg of this compound.
-
Add the appropriate volume of anhydrous, sterile DMSO to the tube. For a 10 mM solution, add 100 µL of DMSO for every 0.5009 mg of this compound.
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Diluting this compound for an In Vitro Assay
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) sterile cell culture medium
-
Sterile tubes for dilution
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare an intermediate dilution of the this compound stock solution in pre-warmed cell culture medium. For example, to achieve a final concentration of 10 µM in your assay with a final DMSO concentration of 0.1%, you can make a 1:100 intermediate dilution of your 10 mM stock into the medium to get a 100 µM solution.
-
Add the final volume of the intermediate dilution to your cell culture wells. For example, add 10 µL of the 100 µM intermediate solution to 90 µL of cells in culture medium in a 96-well plate to achieve a final concentration of 10 µM.
-
Always include a vehicle control in your experiment. This control should contain the same final concentration of DMSO as your experimental wells.
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Experimental workflow for preparing this compound stock solution.
Caption: this compound's mechanism of action on the RSV fusion protein.
References
- 1. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Studies on Repository Compound Stability in DMSO under Various Conditions | Semantic Scholar [semanticscholar.org]
- 3. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. The effect of room-temperature storage on the stability of compounds in DMSO [yufenggp.com]
- 7. This compound | C21H20ClF3N4O3S | CID 118892432 - PubChem [pubchem.ncbi.nlm.nih.gov]
Rilematovir stability and storage conditions for research
This technical support guide provides researchers, scientists, and drug development professionals with essential information on the stability and storage of Rilematovir for research purposes. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder?
A1: this compound powder should be stored at low temperatures to ensure its stability. For long-term storage, -20°C is recommended, which can preserve the compound for up to three years. For shorter periods, storage at 4°C is suitable for up to two years.
Q2: How should I store this compound once it is dissolved in a solvent?
A2: Solutions of this compound should be stored frozen to maintain their integrity. For storage up to two years, -80°C is recommended. For shorter-term storage of up to one year, -20°C is acceptable.
Q3: What solvents can be used to dissolve this compound?
A3: this compound is soluble in Dimethyl Sulfoxide (DMSO) at a concentration of 16 mg/mL (31.94 mM)[1]. For in vivo studies, various co-solvent formulations have been used. It is crucial to use fresh, anhydrous DMSO, as moisture can reduce the solubility of the compound[1].
Q4: I'm seeing precipitation when preparing my this compound solution. What should I do?
A4: If you observe precipitation or phase separation during the preparation of a this compound solution, gentle heating and/or sonication can be used to help dissolve the compound[2]. Ensure your solvent is of high purity and anhydrous, especially when using DMSO[1].
Q5: Are there any known degradation pathways for this compound?
A5: Currently, there is no publicly available information detailing the specific degradation pathways of this compound. To minimize potential degradation, it is crucial to adhere to the recommended storage conditions and protect the compound from light and moisture.
Data Summary
Storage Conditions
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years[3] |
| 4°C | 2 years[3] | |
| In Solvent | -80°C | 2 years[3] |
| -20°C | 1 year[3] |
Solubility
| Solvent | Concentration | Notes |
| DMSO | 16 mg/mL (31.94 mM)[1] | Use fresh, anhydrous DMSO as moisture can reduce solubility[1]. |
Experimental Protocols & Workflows
In Vivo Formulation Preparation
For animal studies, this compound has been prepared in various formulations. Below are examples of solvent compositions that can be used. The following workflow outlines a general procedure for preparing a this compound formulation.
Protocol Steps:
-
Weighing: Accurately weigh the required amount of this compound powder.
-
Initial Dissolution: Add 10% of the final volume as DMSO to the powder. Vortex or sonicate until the powder is completely dissolved[2].
-
Co-solvent Addition: Based on the chosen protocol, add the remaining solvents sequentially.
-
Final Homogenization: After all components are added, vortex or sonicate the final mixture to ensure a homogenous solution or suspension.
Troubleshooting Workflow
If you encounter issues such as insolubility or unexpected experimental outcomes, the following logical workflow can help in troubleshooting.
References
Interpreting unexpected results in Rilematovir antiviral assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Rilematovir antiviral assays. The information is designed to help interpret unexpected results and refine experimental approaches.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an investigational, orally administered small molecule antiviral agent. It functions as a respiratory syncytial virus (RSV) fusion inhibitor. Specifically, it binds to the RSV F protein, which is essential for the virus to fuse with the host cell membrane. By inhibiting this fusion process, this compound prevents the virus from entering the host cell and initiating replication.[1][2] It has demonstrated activity against both RSV-A and RSV-B strains in vitro.[1]
Q2: What are the primary assays used to evaluate this compound's efficacy?
A2: The primary method for evaluating this compound's efficacy, particularly in clinical settings, is the measurement of RSV viral load in nasal secretions using a quantitative real-time reverse transcription polymerase chain reaction (qRT-PCR) assay.[1][3] In preclinical and in vitro studies, common assays include the plaque reduction neutralization assay (PRNA) to determine the 50% effective concentration (EC50) and cytotoxicity assays to assess the compound's effect on host cells.
Q3: What could cause a discrepancy between potent in vitro results and limited in vivo efficacy?
A3: A discrepancy between strong inhibition in a lab setting and weaker effects in a living organism is a common challenge in drug development. Several factors can contribute to this, including:
-
Pharmacokinetics (PK): The compound may have poor oral bioavailability, rapid metabolism, or high clearance rates in the body, preventing it from reaching the site of infection at a sufficient concentration.
-
Compound Stability: The drug may be less stable in the complex biological environment of a living organism compared to cell culture media.[4]
-
Cell Permeability Issues: The drug may not efficiently penetrate the relevant tissues or cells in an in vivo model.[4]
-
Efflux Pumps: Host cells can actively pump the drug out, reducing its intracellular concentration.[4]
-
Off-Target Effects: The compound might interact with other host proteins, reducing its availability to target the virus.[4]
Q4: Is viral resistance to this compound a concern?
A4: Yes, as with any antiviral agent, the development of resistance is a possibility. Resistance to RSV inhibitors can arise from mutations in the viral genome, particularly in the gene encoding the drug's target.[5] For this compound, this would be the F protein. While clinical studies have included objectives to monitor for the emergence of resistance-associated mutations, the prevalence and clinical impact are still under investigation.[1] For other RSV F-protein targeting agents like nirsevimab, resistance mutations have been observed, although they are currently considered rare.[6]
Troubleshooting Unexpected Results
This section addresses specific unexpected outcomes you might encounter during your this compound experiments.
Issue 1: No Significant Reduction in Viral Load Post-Treatment
You've treated RSV-infected cells or subjects with this compound but do not observe the expected decrease in viral RNA as measured by qRT-PCR.
Possible Causes & Troubleshooting Steps
| Possible Cause | Recommended Action & Rationale |
| Sub-optimal Drug Concentration | Verify the dose-response relationship. The antiviral effect of this compound can be dose-dependent.[7] Perform a dose-response experiment to ensure the concentration used is within the effective range (i.e., above the EC50). |
| Assay Sensitivity / Low Viral Titer | A low initial viral load may make it difficult to detect a significant reduction.[8] Ensure your qRT-PCR assay has a low limit of detection and that the initial viral inoculum in your experiment is sufficient to produce a robust signal. |
| Compound Integrity | The compound may have degraded due to improper storage or handling. Verify the purity and integrity of your this compound stock solution. Prepare fresh solutions for each experiment. |
| Viral Resistance | The RSV strain used may harbor pre-existing or emergent mutations in the F protein that confer resistance. Sequence the F gene of your viral stock and any breakthrough viruses to check for known resistance-associated mutations.[5] |
| Incorrect Timing of Treatment | Antiviral treatment is often most effective when initiated early in the infection cycle.[7] Ensure your experimental design initiates treatment at an appropriate time point post-infection. |
| Cytotoxicity | High concentrations of the compound could be toxic to the host cells, leading to compromised cell health and potentially confounding the antiviral readout. Run a parallel cytotoxicity assay (e.g., MTT, MTS) to ensure the concentrations used are non-toxic. |
Troubleshooting Workflow for No Viral Load Reduction
Caption: Troubleshooting logic for lack of antiviral effect.
Issue 2: Viral Load Rebounds After Initial Decline
You observe an initial reduction in RSV viral load following this compound treatment, but the viral load increases again during or after the treatment course.
Possible Causes & Troubleshooting Steps
| Possible Cause | Recommended Action & Rationale |
| Natural History of Infection | Viral load rebound can be a natural feature of some respiratory viral infections and may not necessarily indicate treatment failure.[9] Include an untreated placebo group in your study to compare viral dynamics. Rebound occurring similarly in both treated and placebo groups suggests it is part of the natural disease course. |
| Insufficient Treatment Duration | The treatment course may be too short to fully clear the virus, allowing residual virus to replicate once the drug pressure is removed. Consider extending the treatment duration in your experimental protocol and monitor viral loads for a longer period post-treatment. |
| Sub-optimal Drug Exposure | Inconsistent dosing or poor adherence (in clinical studies) can lead to drug concentrations falling below the effective threshold, permitting viral replication. In preclinical models, verify the dosing regimen and measure plasma concentrations of this compound to ensure sustained exposure. |
| Emergence of Resistance | The initial antiviral pressure may select for resistant viral subpopulations that emerge over time. Collect samples at baseline, during the viral load nadir, and during the rebound phase. Sequence the F gene from these time points to identify any mutations that arise. |
Viral Load Dynamics: Expected vs. Unexpected
| Time Point | Expected this compound Effect | Unexpected Rebound Scenario |
| Baseline (Day 0) | High Viral Load | High Viral Load |
| Mid-Treatment (Day 3-5) | Significant Viral Load Reduction | Significant Viral Load Reduction |
| End of Treatment (Day 7) | Continued Low or Undetectable Viral Load | Increasing Viral Load (Rebound) |
| Post-Treatment (Day 10-14) | Sustained Low or Undetectable Viral Load | Viral Load returns to near-baseline levels |
Key Experimental Protocols
Protocol 1: RSV Viral Load Quantification by qRT-PCR
This protocol outlines the measurement of RSV RNA from nasal swabs, a primary endpoint in this compound studies.[1][3]
-
Sample Collection: Collect mid-turbinate nasal swabs from subjects and place them immediately into a viral transport medium.
-
RNA Extraction: Extract total RNA from the samples using a validated commercial kit (e.g., QIAamp Viral RNA Mini Kit) according to the manufacturer's instructions.
-
qRT-PCR Reaction:
-
Prepare a master mix containing a one-step RT-PCR buffer, dNTPs, RSV-specific primers and probe (targeting a conserved region of the N gene, for example), and a reverse transcriptase/Taq polymerase enzyme mix.
-
Add a defined volume of extracted RNA to each well of a 96-well PCR plate.
-
Include a standard curve of known viral RNA concentrations (e.g., log10 dilutions of a plasmid standard) for absolute quantification.
-
Include no-template controls (NTC) and positive controls in each run.
-
-
Thermocycling: Run the plate on a real-time PCR instrument with a program typically consisting of:
-
Reverse Transcription (e.g., 50°C for 10 min)
-
Polymerase Activation (e.g., 95°C for 5 min)
-
PCR Amplification (40-45 cycles of 95°C for 15s and 60°C for 60s)
-
-
Data Analysis:
-
Generate a standard curve by plotting the Cq (quantification cycle) values against the log of the starting quantity for the standards.
-
Use the standard curve to interpolate the viral load (e.g., in log10 copies/mL) for each experimental sample based on its Cq value.
-
The primary efficacy endpoint is often the Area Under the Curve (AUC) of the viral load from baseline through a specific time point (e.g., Day 5).[1][10]
-
This compound's Mechanism of Action
Caption: this compound inhibits RSV entry by binding the F protein.
Protocol 2: Plaque Reduction Neutralization Assay (PRNA)
This cell-based assay is used to determine the concentration of this compound required to reduce the number of viral plaques by 50% (EC50).
-
Cell Seeding: Seed a susceptible cell line (e.g., HEp-2 or Vero cells) in 6-well or 12-well plates and grow to 90-95% confluency.
-
Compound Dilution: Prepare a serial dilution of this compound in a serum-free cell culture medium. Include a "no drug" control.
-
Infection:
-
Prepare a viral stock of RSV diluted to produce a countable number of plaques (e.g., 50-100 plaques per well).
-
Mix the diluted virus with each concentration of this compound (and the "no drug" control) and incubate for 1 hour at 37°C.
-
-
Adsorption:
-
Wash the confluent cell monolayers with phosphate-buffered saline (PBS).
-
Inoculate the cells with the virus-drug mixtures and allow the virus to adsorb for 1-2 hours at 37°C.
-
-
Overlay:
-
Remove the inoculum.
-
Overlay the cells with a semi-solid medium (e.g., medium containing 0.5% methylcellulose) containing the corresponding concentrations of this compound. This prevents secondary plaque formation.
-
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for 3-5 days, or until plaques are visible.
-
Staining and Counting:
-
Fix the cells (e.g., with 10% formalin).
-
Stain the cells with a crystal violet solution. Live cells will stain purple, while plaques (areas of cell death) will appear as clear zones.
-
Count the number of plaques in each well.
-
-
Data Analysis:
-
Calculate the percentage of plaque reduction for each drug concentration relative to the "no drug" control.
-
Use non-linear regression analysis (e.g., a four-parameter logistic curve) to plot the percent inhibition versus the log of the drug concentration and determine the EC50 value.
-
References
- 1. CROCuS, a Phase II Study Evaluating the Antiviral Activity, Clinical Outcomes, and Safety of this compound in Children Aged ≥ 28 Days and ≤ 3 Years with Acute Respiratory Tract Infection Due to Respiratory Syncytial Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and Study of the Action Mechanism of Small Compound That Inhibits Replication of Respiratory Syncytial Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Identification of SARS-CoV-2 Main Protease Inhibitors Using Chemical Similarity Analysis Combined with Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. medscape.com [medscape.com]
- 7. A pilot phase 2a, randomized, double-blind, placebo-controlled study to explore the antiviral activity, clinical outcomes, safety, and tolerability of this compound at two dose levels in non-hospitalized adults with respiratory syncytial virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. gov.uk [gov.uk]
- 9. Nirmatrelvir–Ritonavir and Viral Load Rebound in Covid-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Rilematovir Dosage in Animal Infection Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Rilematovir (JNJ-53718678) in animal infection models for Respiratory Syncytial Virus (RSV).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an orally administered small molecule that acts as a selective inhibitor of the RSV fusion (F) protein.[1] By binding to the F protein, it prevents the fusion of the virus with the host cell membrane, thereby blocking viral entry.[1]
Q2: Which animal models are most commonly used for this compound efficacy studies?
A2: The most relevant animal models for studying RSV and the efficacy of antivirals like this compound are cotton rats (Sigmodon hispidus), BALB/c mice, and neonatal lambs.[2][3] The cotton rat is often considered a preferred model due to its high permissiveness to human RSV infection.[3]
Q3: What are the recommended starting doses for this compound in these models?
A3: Publicly available studies on this compound and its close analogs provide some guidance on dosing. For therapeutic efficacy, a daily oral dose of 25 mg/kg has been used in neonatal lambs.[4] In cotton rats, prophylactic oral doses have been explored, with significant viral load reduction observed at higher doses.[2] It is crucial to perform dose-ranging studies to determine the optimal dose for your specific experimental conditions.
Q4: How should this compound be formulated and administered for oral dosing in animal models?
A4: this compound can be formulated for oral administration. One method described for a close analog involves dissolving the compound in 10% acidified hydroxypropyl-β-cyclodextrin (HP-β-CD) with HCl at a pH of 2.[4] Another study with a precursor molecule used a solution of 50% PEG400 in water or sterile water adjusted to a pH of 2 to 3.5 with HCl.[5] Administration is typically performed via oral gavage.[5]
Q5: What are the key efficacy endpoints to measure in a this compound animal study?
A5: The primary efficacy endpoints are the reduction in viral load and lung pathology. Viral load can be quantified from bronchoalveolar lavage fluid (BALF) and lung tissue homogenates using methods like plaque assays or quantitative reverse transcription-polymerase chain reaction (qRT-PCR).[2] Lung pathology is typically assessed through histological examination of lung tissue sections, scoring for inflammation and tissue damage.[2]
Data Presentation
Table 1: Summary of this compound and Analog Efficacy in Animal Models
| Animal Model | Compound | Dosing Regimen | Key Findings | Reference |
| Neonatal Lambs | JNJ-49214698 (close analog) | 25 mg/kg, once daily (prophylactic and therapeutic) | Effective in reducing viral titers and lung pathology, even when treatment is delayed. | [4] |
| Cotton Rats | This compound (JNJ-53718678) | Daily doses of 25 mg/kg | Resulted in a significant 1.5 log10 decrease in RSV titer in both BALF and lung tissue. | [2] |
Table 2: Pharmacokinetic Parameters of a this compound Analog (JNJ-49214698) in a Rat Tolerance Study
| Parameter | Value |
| Cmax | 17,167 ng/mL |
| AUC(0-24h) | 139,993 ng·h/mL |
Disclaimer: This data is for a close analog of this compound and from a tolerance study in rats, not a formal pharmacokinetic study in an infection model. Specific preclinical pharmacokinetic data for this compound is not widely available in public literature.[4]
Experimental Protocols
Detailed Methodology for this compound Efficacy Study in the Cotton Rat Model
This protocol is a representative example based on common practices and available literature.
1. Animal Model and Housing:
-
Species: Cotton rat (Sigmodon hispidus), 4-8 weeks old.[6]
-
Housing: House animals in specific pathogen-free conditions with ad libitum access to food and water.[6]
2. This compound Formulation and Preparation:
-
Prepare the vehicle control (e.g., 10% HP-β-CD in sterile water, pH 2).
-
Prepare the this compound dosing solution by dissolving the compound in the vehicle to the desired concentration (e.g., for a 25 mg/kg dose).
3. RSV Infection:
-
Virus Strain: RSV A2 strain is commonly used.[5]
-
Inoculum Preparation: Dilute the RSV stock in sterile, serum-free DMEM or PBS to the target concentration (e.g., 1 x 10^5 Plaque Forming Units [PFU] in 100 µL).[7]
-
Inoculation Procedure:
4. Dosing Regimen:
-
Prophylactic Dosing: Administer this compound or vehicle via oral gavage at a specified time before viral inoculation (e.g., 1 hour prior).[5]
-
Therapeutic Dosing: Initiate this compound or vehicle administration at a specified time post-infection (e.g., 24 hours) and continue for a defined period (e.g., once daily for 4 days).[2]
5. Monitoring and Sample Collection:
-
Monitor the animals daily for clinical signs of illness (e.g., weight loss, ruffled fur).
-
At the study endpoint (e.g., day 5 post-infection), euthanize the animals.
-
Perform bronchoalveolar lavage (BAL) to collect BALF.
-
Harvest the lungs for viral load determination and histopathology.
6. Endpoint Analysis:
-
Viral Titer: Process a portion of the lung tissue into a homogenate and determine the RSV titer using a plaque assay on a suitable cell line (e.g., HEp-2 cells).
-
Viral RNA Quantification: Extract RNA from lung homogenates and BALF and perform qRT-PCR to quantify RSV RNA.[2]
-
Histopathology: Fix the remaining lung tissue in formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E). Score the sections for inflammation and pathological changes.[2]
Troubleshooting Guides
Issue: High Variability in Viral Titers Within a Treatment Group
-
Possible Cause: Inconsistent viral inoculation.
-
Troubleshooting Steps:
-
Ensure animals are adequately anesthetized during intranasal inoculation to prevent sneezing or expulsion of the inoculum.[6]
-
Carefully calibrate the volume of the inoculum for each animal.
-
Verify the viral titer of the inoculum before each experiment.
-
Issue: Lack of Efficacy at Previously Reported Doses
-
Possible Cause: Issues with drug formulation or administration.
-
Troubleshooting Steps:
-
Confirm the stability and solubility of this compound in your chosen vehicle. The pH of the formulation can be critical.[4]
-
Ensure accurate oral gavage technique to guarantee the full dose is delivered to the stomach.
-
Consider that different strains of RSV may have varying susceptibility.
-
Issue: Unexpected Animal Morbidity or Mortality
-
Possible Cause: Formulation toxicity or off-target effects of the compound at high doses.
-
Troubleshooting Steps:
-
Run a preliminary tolerability study with the vehicle and different doses of this compound in uninfected animals.
-
Assess the pH and osmolarity of the formulation to ensure it is within a physiologically acceptable range.
-
Mandatory Visualizations
Caption: Experimental workflow for this compound efficacy testing.
Caption: this compound's mechanism of action.
References
- 1. CROCuS, a Phase II Study Evaluating the Antiviral Activity, Clinical Outcomes, and Safety of this compound in Children Aged ≥ 28 Days and ≤ 3 Years with Acute Respiratory Tract Infection Due to Respiratory Syncytial Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic efficacy of a respiratory syncytial virus fusion inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Development of Animal Models for Respiratory Syncytial Virus (RSV) Infection and Enhanced RSV Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic efficacy of JNJ-49214698, an RSV fusion inhibitor, in RSV-infected neonatal lambs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oral Efficacy of a Respiratory Syncytial Virus Inhibitor in Rodent Models of Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methods for Monitoring Dynamics of Pulmonary RSV Replication by Viral Culture and by Real-Time Reverse Transcription-PCR in vivo: Detection of Abortive Viral Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
Rilematovir Resistance in RSV: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for navigating Rilematovir resistance in Respiratory Syncytial Virus (RSV).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as JNJ-53718678) is an investigational, orally administered small-molecule antiviral agent designed to treat RSV infections.[1][2] It functions as an RSV fusion inhibitor.[3] Its mechanism of action involves binding to the RSV fusion (F) protein on the surface of the virus.[1] This binding event prevents the F protein from undergoing the conformational changes necessary for the fusion of the viral envelope with the host cell membrane, thereby blocking viral entry into the cell.[1][2]
Q2: Has resistance to this compound been observed?
Yes, resistance-associated mutations have been identified. During a phase II clinical study (CROCuS), the substitution G143S in the F protein was identified and has been associated with resistance to this compound in vitro.[1] Additionally, other mutations known to confer resistance to different F protein inhibitors have been observed, suggesting a potential for cross-resistance.[1]
Q3: What are the known or suspected resistance mutations for this compound and other RSV fusion inhibitors?
Several mutations in the RSV F protein have been linked to resistance against various fusion inhibitors. While data specifically for this compound is limited, the G143S substitution has been directly associated with it.[1] Due to the similar mechanism of action among F inhibitors, cross-resistance is a significant concern. Mutations identified for other inhibitors, such as presatovir, are relevant for monitoring. One study noted that the D489Y mutation confers cross-resistance to JNJ-53718678 (this compound).[4]
The table below summarizes key mutations in the RSV F protein associated with resistance to this compound and other fusion inhibitors.
| Mutation | Associated Inhibitor(s) | Notes |
| G143S | This compound | Associated with in vitro resistance to this compound.[1] |
| D489Y | This compound (JNJ-53718678), RV-521, AK-0529 | Confers cross-resistance to multiple fusion inhibitors.[4] |
| K399N | Presatovir (potential cross-resistance) | Emerged in patients treated with this compound; associated with reduced susceptibility to presatovir.[1] |
| D338Y | Presatovir (potential cross-resistance) | Emerged in patients treated with this compound; associated with reduced susceptibility to presatovir.[1] |
| K394R | Multiple fusion inhibitors (e.g., TMC-353121, BMS-433771) | A common cross-resistance mutation that destabilizes the pre-fusion F protein, increasing its fusion activity.[5][6][7][8] |
| D486N | VP-14637, JNJ-2408068 | Located in the heptad repeat 2 (HR2) region of the F protein.[9] |
| E487D | VP-14637, JNJ-2408068 | Located in the HR2 region of the F protein.[9] |
| F488Y | VP-14637, JNJ-2408068 | Located in the HR2 region of the F protein.[9] |
Troubleshooting Guide
Problem 1: My wild-type RSV strain shows unexpectedly high EC50 values for this compound.
-
Possible Cause 1: Assay Conditions. Incorrect cell density, serum concentration, or incubation time can affect results.
-
Solution: Strictly adhere to a validated plaque reduction assay protocol. Ensure HEp-2 or Vero cells are healthy and form a consistent monolayer. Standardize all reagents and incubation periods.
-
-
Possible Cause 2: Reagent Integrity. The this compound compound may have degraded.
-
Solution: Use a fresh stock of this compound. Ensure proper storage conditions (e.g., temperature, light protection) as specified by the manufacturer. Test the compound on a sensitive control RSV strain with a known EC50 value.
-
-
Possible Cause 3: Viral Stock. The wild-type virus stock may have acquired spontaneous resistance mutations during passaging.
-
Solution: Sequence the F gene of your viral stock to confirm it is wild-type. If mutations are present, obtain or generate a new, validated wild-type RSV stock.
-
Problem 2: I am unable to select for this compound-resistant RSV mutants in vitro.
-
Possible Cause 1: Insufficient Selection Pressure. The concentration of this compound may be too low to inhibit wild-type virus replication effectively, or too high, leading to complete cytotoxicity.
-
Solution: Start the selection process with this compound at a concentration equal to the EC50 or EC90. Gradually increase the drug concentration in subsequent passages as viral replication (indicated by cytopathic effect) becomes apparent.
-
-
Possible Cause 2: Low Viral Diversity. The initial viral population may lack the diversity needed for a resistance mutation to be present and selected.
-
Solution: Use a large initial population of virus for the selection experiment to increase the probability of pre-existing mutants.
-
Problem 3: Sequencing reveals a novel mutation in the F gene, but I'm not sure if it confers resistance.
-
Possible Cause: The mutation may be a random, neutral mutation that does not affect this compound susceptibility.
-
Solution: Confirmation via Reverse Genetics. This is the gold standard for confirming if a specific mutation causes resistance. Introduce the candidate mutation into an infectious clone of wild-type RSV using site-directed mutagenesis. Rescue the recombinant virus and perform a phenotypic assay (e.g., plaque reduction assay) to compare its EC50 value to that of the wild-type virus. A significant increase in the EC50 value confirms that the mutation confers resistance.
-
Experimental Protocols & Workflows
Workflow for Identifying and Confirming this compound Resistance
The following diagram illustrates the standard workflow for selecting, identifying, and confirming this compound resistance mutations.
Protocol 1: In Vitro Selection of this compound-Resistant RSV
This method involves passaging RSV in cell culture with increasing concentrations of the antiviral drug to select for resistant variants.
-
Preparation: Grow confluent monolayers of HEp-2 cells in T25 flasks.
-
Initial Infection: Infect cells with wild-type RSV (e.g., A2 strain) at a low multiplicity of infection (MOI) of 0.01.
-
Drug Application: After a 2-hour adsorption period, remove the inoculum and add maintenance medium containing this compound at a starting concentration equal to its EC50.
-
Incubation & Monitoring: Incubate the flasks at 37°C. Monitor daily for the development of cytopathic effect (CPE).
-
Passaging: When 75-90% CPE is observed, harvest the virus by scraping the cells and freeze-thawing the suspension. Use this viral supernatant to infect fresh monolayers of HEp-2 cells.
-
Dose Escalation: With each subsequent passage, gradually increase the concentration of this compound in the maintenance medium (e.g., 2-fold, 5-fold increases).
-
Isolation: Continue this process for multiple passages until a viral population capable of replicating efficiently at high concentrations of this compound is obtained. This population is considered resistant.
Protocol 2: Plaque Reduction Neutralization Assay (PRNA) for EC50 Determination
This assay quantifies the concentration of an antiviral agent required to reduce the number of viral plaques by 50% (EC50).
-
Cell Seeding: Seed HEp-2 or Vero cells in 24-well plates and grow until they form a confluent monolayer.
-
Compound Dilution: Prepare a series of 2-fold dilutions of this compound in serum-free medium.
-
Virus Preparation: Dilute the RSV stock (wild-type or mutant) to a concentration that will produce 50-100 plaques per well.
-
Neutralization: Mix equal volumes of the diluted virus and each drug dilution. Incubate at 37°C for 1 hour. A "virus only" control (mixed with medium) should be included.
-
Infection: Remove the growth medium from the cell monolayers and inoculate with 100 µL of the virus-drug mixtures. Incubate for 2 hours at 37°C, rocking gently every 30 minutes.
-
Overlay: Remove the inoculum and add 1 mL of an overlay medium (e.g., DMEM containing 0.75% methylcellulose and 2% FBS) to each well.
-
Incubation: Incubate the plates at 37°C for 4-5 days until plaques are visible.
-
Staining & Counting: Fix the cells (e.g., with 80% acetone) and stain with an RSV-specific antibody followed by a peroxidase-conjugated secondary antibody and a suitable substrate, or with crystal violet. Count the number of plaques in each well.
-
Calculation: Calculate the percentage of plaque reduction for each drug concentration relative to the "virus only" control. Determine the EC50 value using non-linear regression analysis.
Mechanism of F-Protein Mediated Viral Entry and Inhibition
The diagram below outlines the RSV fusion process and the point of intervention for fusion inhibitors like this compound. Resistance mutations often destabilize the pre-fusion state, making it less dependent on the conformational changes that inhibitors block.
References
- 1. CROCuS, a Phase II Study Evaluating the Antiviral Activity, Clinical Outcomes, and Safety of this compound in Children Aged ≥ 28 Days and ≤ 3 Years with Acute Respiratory Tract Infection Due to Respiratory Syncytial Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and Study of the Action Mechanism of Small Compound That Inhibits Replication of Respiratory Syncytial Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. journals.asm.org [journals.asm.org]
- 5. Mechanism of Cross-Resistance to Fusion Inhibitors Conferred by the K394R Mutation in Respiratory Syncytial Virus Fusion Protein [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. researchgate.net [researchgate.net]
- 8. Mechanism of Cross-Resistance to Fusion Inhibitors Conferred by the K394R Mutation in Respiratory Syncytial Virus Fusion Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Small Molecules VP-14637 and JNJ-2408068 Inhibit Respiratory Syncytial Virus Fusion by Similar Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Rilematovir Efficacy Across RSV Strains: A Technical Support Resource
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding the variability in Rilematovir's efficacy across different Respiratory Syncytial Virus (RSV) strains. This resource is designed to assist researchers in interpreting their experimental results and navigating challenges related to antiviral testing.
Frequently Asked Questions (FAQs)
Q1: Is this compound active against both RSV-A and RSV-B strains?
Yes, in vitro studies have demonstrated that this compound possesses antiviral activity against both RSV-A and RSV-B strains.[1] As a fusion inhibitor that targets the highly conserved F protein, its mechanism of action is expected to have broad activity against both major RSV groups.
Q2: Why am I observing different levels of this compound efficacy in my experiments?
Variability in this compound efficacy can arise from several factors:
-
Inherent Strain Differences: Although the F protein is highly conserved, minor genetic variations between strains could potentially influence the binding affinity of this compound.
-
Presence of Resistance Mutations: The emergence or presence of specific mutations in the F protein can reduce the susceptibility of the virus to this compound.
-
Experimental Conditions: Differences in cell lines, virus titration methods, and assay protocols can significantly impact the observed antiviral activity.
-
Virus Passage History: The passage history of laboratory strains can lead to adaptations that may alter their susceptibility to antiviral compounds.
Q3: Are there known resistance mutations to this compound?
Yes, the G143S substitution in the RSV F protein has been associated with in vitro resistance to this compound.[1] It is advisable to sequence the F gene of RSV strains that exhibit reduced susceptibility to the compound to check for this and other potential mutations.
Q4: I have found conflicting EC50 values for this compound in the literature. Why is that?
Reported EC50 values for this compound can vary, with some studies indicating values as low as 1.2 nM in Human Bronchial Epithelial Cells (HBECs) and others reporting around 9.3 µM.[2][3] This discrepancy can be attributed to:
-
The specific RSV strain used in the assay.
-
The cell line used for the experiment (e.g., HEp-2, A549, HBECs).
-
The specific antiviral assay employed (e.g., plaque reduction, yield reduction, cytopathic effect inhibition).
-
Differences in assay conditions such as incubation time and multiplicity of infection (MOI).
It is crucial to consider the experimental details when comparing EC50 values across different studies.
Troubleshooting Guide
This guide provides a structured approach to troubleshooting unexpected results in this compound efficacy studies.
Problem: Higher than expected EC50 values or lack of efficacy.
Caption: Troubleshooting workflow for variable this compound efficacy.
Data on this compound In Vitro Efficacy
While a comprehensive comparative dataset across a wide range of clinical isolates is not publicly available, the following table summarizes the known activity profile of this compound.
| RSV Strain Type | Reported Activity | EC50 Range | Reference Cell Line(s) |
| RSV-A | Active | 1.2 nM - 9.3 µM | HBECs, HEp-2 |
| RSV-B | Active | Not specified | Not specified |
Note: The wide range in reported EC50 values highlights the importance of consistent experimental conditions and the potential for strain-dependent variations.
Experimental Protocols
Plaque Reduction Assay
This is a standard method for determining the 50% effective concentration (EC50) of an antiviral compound.
-
Cell Seeding: Seed a 12-well or 24-well plate with a suitable cell line (e.g., HEp-2 or A549) to form a confluent monolayer.
-
Virus Preparation: Prepare serial dilutions of the RSV stock.
-
Infection: Infect the cell monolayers with a standardized amount of virus (typically 50-100 plaque-forming units per well) in the presence of serial dilutions of this compound.
-
Overlay: After a 1-2 hour adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing methylcellulose or agarose) with the corresponding concentrations of this compound.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for 3-5 days, or until plaques are visible.
-
Staining: Fix the cells (e.g., with 10% formalin) and stain with a crystal violet solution to visualize the plaques.
-
Analysis: Count the number of plaques in each well. The EC50 is calculated as the concentration of this compound that reduces the number of plaques by 50% compared to the virus control wells.
RSV F Gene Sequencing for Resistance Monitoring
-
RNA Extraction: Extract viral RNA from cell culture supernatants of RSV-infected cells, both treated and untreated with this compound.
-
RT-PCR: Perform a reverse transcription-polymerase chain reaction (RT-PCR) to amplify the F gene. Use primers that flank the entire coding region of the F gene.
-
PCR Product Purification: Purify the resulting PCR product to remove primers and dNTPs.
-
Sanger Sequencing: Sequence the purified PCR product using both forward and reverse primers. For comprehensive coverage, internal sequencing primers may be necessary.
-
Sequence Analysis: Assemble the sequencing reads to obtain the consensus sequence of the F gene. Align this sequence with a reference F gene sequence (from the parent virus strain) to identify any nucleotide and corresponding amino acid changes. Pay close attention to codons for amino acid positions known to be associated with resistance, such as G143.
This compound Mechanism of Action
This compound is an RSV fusion inhibitor. It targets the RSV fusion (F) protein, a critical component for viral entry into the host cell.
Caption: this compound's mechanism of action as an RSV fusion inhibitor.
By binding to the F protein, this compound stabilizes its pre-fusion conformation, preventing the conformational changes necessary for the fusion of the viral envelope with the host cell membrane. This effectively blocks viral entry and subsequent replication.
References
- 1. CROCuS, a Phase II Study Evaluating the Antiviral Activity, Clinical Outcomes, and Safety of this compound in Children Aged ≥ 28 Days and ≤ 3 Years with Acute Respiratory Tract Infection Due to Respiratory Syncytial Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and Study of the Action Mechanism of Small Compound That Inhibits Replication of Respiratory Syncytial Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
Rilematovir Cytotoxicity Assessment: A Technical Support Resource for Primary Cell Culture Experiments
This technical support center provides researchers, scientists, and drug development professionals with essential guidance for assessing the cytotoxicity of Rilematovir and other antiviral compounds in primary cell cultures. The information is presented in a question-and-answer format to directly address common challenges and queries that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: Why is assessing cytotoxicity in primary cell cultures crucial for antiviral drug development?
Assessing cytotoxicity is a critical step to determine the therapeutic window of an antiviral compound. It helps in understanding the concentration at which the drug is effective against the virus without causing significant harm to the host cells.[1] Primary cells, being directly isolated from tissues, offer a more physiologically relevant model compared to immortalized cell lines, which may have altered metabolic and apoptotic rates.[2][3]
Q2: What are the most common methods to assess cytotoxicity in primary cell cultures?
Several assays can be employed to measure cell viability and cytotoxicity. The most common include:
-
MTT Assay: A colorimetric assay that measures the metabolic activity of viable cells.[4]
-
Lactate Dehydrogenase (LDH) Release Assay: This method quantifies the amount of LDH released from cells with damaged membranes.[4]
-
Trypan Blue Exclusion Assay: A straightforward method that uses dye to differentiate between live (unstained) and dead (blue-stained) cells.[4]
-
Resazurin-based Assays: A fluorescent or colorimetric assay that measures metabolic activity, similar to the MTT assay.[5][6]
Q3: What are the key controls to include in a cytotoxicity assay?
To ensure the validity and reliability of your results, the following controls are essential:
-
Untreated Control: Primary cells cultured in medium alone to establish a baseline for 100% cell viability.
-
Vehicle Control: Cells treated with the same solvent used to dissolve the antiviral compound (e.g., DMSO) at the highest concentration present in the experimental wells. This control helps to account for any cytotoxic effects of the solvent itself.[5]
-
Positive Control (Optional but Recommended): A compound with known cytotoxic effects on the specific primary cell type being used. This helps to validate the assay's performance.
-
Medium-Only Control: Wells containing only the culture medium without cells to measure the background absorbance or fluorescence.[7]
Q4: How do I interpret the results of a cytotoxicity assay for an antiviral compound?
The primary output of a cytotoxicity assay is typically the 50% cytotoxic concentration (CC50), which is the concentration of the compound that causes a 50% reduction in cell viability. This value is then compared to the 50% effective concentration (EC50) or half-maximal inhibitory concentration (IC50) of the drug against the virus to calculate the Selectivity Index (SI). The SI (CC50/EC50) is a crucial parameter for evaluating the potential of an antiviral drug; a higher SI value indicates a more promising therapeutic window.
Troubleshooting Guides
Issue 1: High Variability in Replicate Wells
Possible Causes:
-
Uneven Cell Seeding: Inconsistent number of cells plated across the wells.
-
Pipetting Errors: Inaccurate dispensing of cells, medium, or the test compound.
-
Edge Effects: Evaporation from the outer wells of the microplate, leading to increased concentrations of media components and the test compound.[2]
-
Cell Clumping: Cells not being in a single-cell suspension before plating.
Solutions:
-
Ensure thorough mixing of the cell suspension before seeding.
-
Use calibrated pipettes and proper pipetting techniques.
-
To minimize edge effects, fill the outer wells with sterile PBS or medium without cells and do not use them for experimental data.[2]
-
Enzymatically detach and gently triturate cells to achieve a single-cell suspension.
Issue 2: Unexpected Cell Death in Untreated or Vehicle Controls
Possible Causes:
-
Contamination: Bacterial, fungal, yeast, or mycoplasma contamination can be toxic to cells.[8][9][10][11]
-
Poor Cell Health: Using cells that are unhealthy, have been passaged too many times (for some primary cell types), or were stressed during handling.[2]
-
Suboptimal Culture Conditions: Incorrect temperature, CO2 levels, or humidity in the incubator.[2]
-
Reagent Quality: Using expired or improperly stored media, sera, or supplements.[11][12]
Solutions:
-
Regularly check cultures for signs of contamination (e.g., turbidity, color change of the medium, visible microorganisms under the microscope).[8][9]
-
Use cells at a low passage number and ensure they are in the logarithmic growth phase.
-
Regularly calibrate and maintain the incubator.
-
Use high-quality, sterile-filtered reagents and check their expiration dates.
Issue 3: No Dose-Dependent Cytotoxicity Observed
Possible Causes:
-
Incorrect Concentration Range: The tested concentrations of the compound may be too low to induce a cytotoxic effect.
-
Compound Instability: The compound may be unstable in the culture medium over the incubation period.
-
Assay Interference: The compound may interfere with the assay chemistry (e.g., by reacting with the detection reagent).
Solutions:
-
Perform a broad range-finding experiment with serial dilutions of the compound (e.g., from nanomolar to millimolar) to identify the appropriate concentration range.
-
Consult literature for the known stability of the compound or perform stability tests.
-
Run a control to check for interference by adding the compound to cell-free wells containing the assay reagent.
Data Presentation
Due to the discontinuation of this compound's development for non-safety-related strategic reasons, specific CC50 values in primary cell cultures are not widely available in the public domain. Researchers should generate their own data and can use the following template for clear presentation and comparison.
| Primary Cell Type | Antiviral Compound | Assay Method | Incubation Time (hours) | CC50 (µM) |
| e.g., Primary Human Bronchial Epithelial Cells | This compound | MTT | 72 | Enter Data |
| e.g., Primary Human Small Airway Epithelial Cells | This compound | LDH | 48 | Enter Data |
| Enter Cell Type | Enter Compound | Enter Assay | Enter Time | Enter Data |
Experimental Protocols
General Protocol for MTT Cytotoxicity Assay
This protocol provides a general framework. Optimization of cell seeding density and incubation times is recommended for each primary cell type.[5][6]
-
Cell Seeding:
-
Harvest and count primary cells. Ensure cell viability is >95%.
-
Dilute the cell suspension to the desired concentration in pre-warmed culture medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound or the test compound in culture medium.
-
Carefully remove the medium from the wells and add 100 µL of the diluted compound.
-
Include untreated and vehicle controls.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully remove the MTT-containing medium without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a 1:1 mixture of isopropanol and DMSO) to each well to dissolve the crystals.[4]
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Use a reference wavelength of 630-690 nm to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the average absorbance of the medium-only control from all other values.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100
-
-
Plot the percentage of cell viability against the compound concentration (on a logarithmic scale) and determine the CC50 value using non-linear regression analysis.
-
Visualizations
Caption: A generalized workflow for assessing the cytotoxicity of a compound in primary cell cultures.
Caption: A decision tree for troubleshooting unexpected cytotoxicity in control wells.
References
- 1. Understanding Cytotoxicity - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 2. biocompare.com [biocompare.com]
- 3. Optimization Strategies of Cell-Based Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. youtube.com [youtube.com]
- 5. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 8. Cell Culture Contamination: 5 Common Sources and How to Prevent Them [capricorn-scientific.com]
- 9. yeasenbio.com [yeasenbio.com]
- 10. Types of Cell Culture Contamination and How To Prevent Them | Technology Networks [technologynetworks.com]
- 11. news-medical.net [news-medical.net]
- 12. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Rilematovir Experimental Setups
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the degradation of Rilematovir in experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as JNJ-53718678 or JNJ-678) is an investigational, orally administered small molecule antiviral agent.[1][2][3] It functions as a respiratory syncytial virus (RSV) fusion inhibitor.[1][4][5] this compound specifically targets and binds to the RSV F protein on the viral surface, which is crucial for the virus to fuse with and enter host cells.[3][5] By inhibiting this fusion process, this compound effectively blocks viral entry and subsequent replication, which can reduce the viral load and the severity of the infection.[3]
Q2: What are the recommended storage conditions for this compound?
Proper storage is critical to maintain the stability and efficacy of this compound. For the powdered form, it is recommended to store it at -20°C for long-term storage (up to 3 years) or at 4°C for shorter periods (up to 2 years).[6] Once this compound is in a solvent, it should be stored at -80°C for up to two years or at -20°C for up to one year.[6] To prevent degradation from multiple freeze-thaw cycles, it is advisable to aliquot the stock solutions into smaller, single-use volumes.
Q3: How should I prepare stock solutions of this compound?
This compound is soluble in dimethyl sulfoxide (DMSO).[1] For in vitro experiments, stock solutions can be prepared by dissolving this compound powder in fresh, high-quality DMSO.[1] It is important to use moisture-absorbing DMSO to ensure maximum solubility.[1] For in vivo studies, specific formulations may be required. One suggested protocol involves a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline to achieve a clear solution.[5] Another option for a clear solution is a mixture of 10% DMSO and 90% corn oil.[5] If precipitation occurs during preparation, gentle heating and/or sonication can be used to help dissolve the compound.[5]
Q4: In what form has this compound been administered in clinical trials?
In clinical studies, this compound has been administered as an oral suspension.[7] This indicates that liquid formulations of the drug have been developed for clinical use. While the exact composition of these suspensions is proprietary, this information is useful for researchers considering different formulation strategies for their experiments.
Troubleshooting Guide: Mitigating this compound Degradation
This guide addresses potential issues related to this compound degradation during experiments and provides strategies to minimize it.
| Issue | Potential Cause | Recommended Solution |
| Loss of antiviral activity in stored stock solutions | - Improper storage temperature- Multiple freeze-thaw cycles- Use of old or low-quality solvent | - Store stock solutions at -80°C for long-term storage.[6]- Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles.- Use fresh, anhydrous grade DMSO to prepare stock solutions.[1] |
| Precipitation of this compound in aqueous buffers or cell culture media | - Low solubility of this compound in aqueous solutions- pH of the buffer or media | - Ensure the final concentration of the solvent (e.g., DMSO) is compatible with your experimental system and does not exceed cytotoxic levels.- When diluting the stock solution, add it to the aqueous buffer or media slowly while vortexing to facilitate mixing.- If possible, assess the stability of this compound in your specific buffer system at the intended experimental temperature and duration. |
| Inconsistent results in cell-based assays | - Degradation of this compound in the cell culture incubator over time (due to temperature, CO2, or humidity)- Interaction with components of the cell culture media | - Prepare fresh dilutions of this compound from a frozen stock solution for each experiment.- Minimize the exposure of this compound-containing media to light if the compound is found to be light-sensitive.- Consider performing a time-course experiment to determine the stability of this compound under your specific assay conditions. |
| Potential degradation in in vivo formulations | - Chemical instability in the chosen vehicle- pH of the formulation | - For extemporaneously prepared oral suspensions, consider vehicles that have been shown to be stable with other antiviral drugs, though specific stability testing for this compound is necessary.[8][9]- Maintain a consistent pH for the formulation, as significant pH changes can affect the stability of small molecules.[10]- Store prepared formulations at recommended temperatures (e.g., refrigerated) and for a validated period. |
Data on this compound Storage and Stability
| Form | Storage Temperature | Duration of Stability | Source |
| Powder | -20°C | 3 years | [6] |
| Powder | 4°C | 2 years | [6] |
| In Solvent | -80°C | 2 years | [6] |
| In Solvent | -20°C | 1 year | [6] |
Experimental Protocols
Preparation of this compound Stock Solution for In Vitro Assays
-
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
-
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming or sonication may be applied if necessary.
-
Aliquot the stock solution into single-use, amber microcentrifuge tubes.
-
Store the aliquots at -80°C.
-
Quantification of RSV Viral Load by qRT-PCR
In clinical studies investigating the efficacy of this compound, the primary method for quantifying viral load has been quantitative real-time reverse transcription polymerase chain reaction (qRT-PCR).[2]
-
Sample Collection:
-
Collect nasal swabs from the study subjects.[2]
-
-
RNA Extraction:
-
Extract viral RNA from the nasal swab samples using a validated commercial kit.
-
-
qRT-PCR Assay:
-
Perform qRT-PCR using primers and probes specific for a conserved region of the RSV genome.
-
Include a standard curve of known RSV concentrations to quantify the viral load in the samples.
-
The results are typically expressed as log10 copies/mL.[2]
-
Visualizations
Caption: Mechanism of action of this compound as an RSV fusion inhibitor.
Caption: General experimental workflow for in vitro studies with this compound.
Caption: A logical approach to troubleshooting inconsistent results with this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. CROCuS, a Phase II Study Evaluating the Antiviral Activity, Clinical Outcomes, and Safety of this compound in Children Aged ≥ 28 Days and ≤ 3 Years with Acute Respiratory Tract Infection Due to Respiratory Syncytial Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C21H20ClF3N4O3S | CID 118892432 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics, Safety, and Antiviral Effects of Multiple Doses of the Respiratory Syncytial Virus (RSV) Fusion Protein Inhibitor, JNJ-53718678, in Infants Hospitalized With RSV Infection: A Randomized Phase 1b Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. CROCuS, a Phase II Study Evaluating the Antiviral Activity, Clinical Outcomes, and Safety of this compound in Children Aged ≥ 28 Days and ≤ 3 Years with Acute Respiratory Tract Infection Due to Respiratory Syncytial Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stability of valacyclovir hydrochloride in extemporaneously prepared oral liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stability of extemporaneous oral ribavirin liquid preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cshp.ca [cshp.ca]
Validation & Comparative
Rilematovir's Promise and Discontinuation: A Comparative Analysis of RSV Fusion Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of rilematovir's efficacy against other respiratory syncytial virus (RSV) fusion inhibitors, supported by available experimental data. This compound, an investigational oral antiviral, showed early promise but its development was ultimately discontinued for strategic reasons unrelated to safety.
Respiratory syncytial virus (RSV) remains a significant global health burden, particularly for infants and older adults. The viral fusion (F) protein is a critical target for antiviral therapies as it mediates the entry of the virus into host cells. This guide delves into the efficacy of this compound (JNJ-53718678) in comparison to other notable RSV fusion inhibitors, including presatovir, sisunatovir, and the monoclonal antibodies palivizumab and nirsevimab.
In Vitro Efficacy
The initial antiviral activity of these compounds is often assessed through in vitro assays determining the concentration required to inhibit viral replication by 50% (EC50 or IC50). This compound demonstrated potent in vitro activity against both RSV-A and RSV-B strains.
| Compound | Assay Type | Cell Line | EC50/IC50 | Citation(s) |
| This compound (JNJ-53718678) | Antiviral Assay | Human Bronchial Epithelial Cells (HBECs) | 1.2 nM (EC50) | [1] |
| RSV Infection Assay | HeLa cells | 460 pM (EC50) | [2] | |
| Presatovir (GS-5806) | Antiviral Assay | HEp-2 cells | 0.43 nM (mean EC50 against 75 clinical isolates) | [3][4][5] |
| Sisunatovir (RV521) | Antiviral Assay | Not Specified | 1.2 nM (mean IC50 against a panel of RSV A and B strains) | [6][7][8][9][10] |
| Palivizumab | Microneutralization Assay | HEp-2 cells | Varies by RSV strain and assay conditions | [11] |
| Nirsevimab | Microneutralization Assay | Not Specified | Higher potency than palivizumab | [11] |
Clinical Efficacy and Outcomes
Clinical trials provide crucial data on the real-world effectiveness of these inhibitors. While direct head-to-head trials are scarce, placebo-controlled studies offer insights into their individual performance.
This compound (JNJ-53718678)
A Phase II study (CROCuS) in children aged ≥ 28 days to ≤ 3 years with RSV demonstrated a small but favorable antiviral effect.[3][12][13] In the combined cohorts, the difference in the mean area under the curve of RSV RNA viral load through day 5 compared to placebo was -1.25 log10 copies∙days/mL for the low-dose group and -1.23 log10 copies∙days/mL for the high-dose group.[13] The study also suggested a potential for faster resolution of some RSV symptoms.[12][13][14] However, the development of this compound was discontinued by Janssen for non-safety-related strategic reasons before the completion of all planned clinical trials.[3][12][15][16]
Presatovir (GS-5806)
In a Phase 2b study of hematopoietic cell transplant (HCT) recipients with RSV lower respiratory tract infection, presatovir did not significantly reduce the time-weighted average change in viral load compared to placebo (-1.12 vs -1.09 log10 copies/mL).[17][18] Similarly, in HCT recipients with upper respiratory tract infections, presatovir did not meet the co-primary endpoints of reducing viral load or preventing progression to lower respiratory tract complications.[19][20][21]
Sisunatovir (RV521)
A Phase 2a human challenge study in healthy adults showed that sisunatovir produced statistically significant reductions in viral load and improvements in clinical symptoms.[22] Pfizer is currently conducting further clinical studies to evaluate the safety and efficacy of sisunatovir in infants and children.[23][24]
Monoclonal Antibodies: Palivizumab and Nirsevimab
Palivizumab, a monoclonal antibody administered monthly, has been the standard of care for prophylaxis in high-risk infants. Clinical trials have demonstrated its efficacy in reducing RSV-related hospitalizations by 45% to 55%.[1][5][6][8][9] Nirsevimab, a long-acting monoclonal antibody given as a single injection for the RSV season, has shown high efficacy in protecting infants. A pooled analysis of clinical trials showed a 79.5% reduction in medically attended RSV lower respiratory tract infections and a 77.3% reduction in hospitalizations compared to placebo.[3][10][25] A meta-analysis of two studies confirmed a significant reduction in the risk of medically attended RSV-related infection (RR: 0.26) and hospitalization (RR: 0.24) with nirsevimab.[11]
Mechanism of Action: RSV Fusion Inhibition
All the small molecule inhibitors discussed—this compound, presatovir, and sisunatovir—target the RSV F protein, preventing the conformational changes necessary for the fusion of the viral and host cell membranes. This mechanism is distinct from that of monoclonal antibodies, which also bind to the F protein but act by neutralizing the virus.
Caption: Mechanism of RSV F protein-mediated fusion and its inhibition by small molecules.
Experimental Protocols
In Vitro Antiviral Activity Assays
The in vitro efficacy of small molecule inhibitors is typically determined using cell-based assays. For example, the EC50 of presatovir was determined in HEp-2 cells infected with RSV. The cells are treated with serial dilutions of the compound, and after an incubation period, the extent of viral replication is measured, often by quantifying viral-induced cytopathic effect or using an ELISA to detect a viral protein.[3][26]
For monoclonal antibodies like palivizumab, a microneutralization assay is commonly employed. In this assay, the virus is pre-incubated with serial dilutions of the antibody before being added to susceptible cells (e.g., HEp-2). The neutralizing titer (IC50) is the antibody concentration that reduces viral replication by 50%, which can be quantified by methods such as ELISA for a viral protein.[11][27][28]
Quantification of Viral Load in Clinical Trials
A common method for quantifying RSV viral load in clinical trials is quantitative reverse transcription polymerase chain reaction (qRT-PCR). Nasal swabs or washes are collected from participants, and viral RNA is extracted. The qRT-PCR assay then amplifies and quantifies a specific target on the RSV genome, providing a measure of the number of viral copies per milliliter of the sample.[12][13]
Caption: A simplified workflow for quantifying RSV viral load using qRT-PCR.
Assessment of Clinical Symptoms
In pediatric clinical trials, the assessment of RSV disease severity often relies on standardized scoring systems. These can include clinician-reported outcomes (ClinRO) and observer-reported outcomes (ObsRO), typically completed by a caregiver. These scoring systems evaluate various signs and symptoms such as cough, wheezing, respiratory rate, and feeding difficulty to provide a quantitative measure of disease severity and its change over time.[12]
Conclusion
This compound demonstrated potent in vitro activity and some positive signals in early clinical development for the treatment of RSV in children. However, its development was halted due to strategic considerations by the manufacturer. In the broader landscape of RSV fusion inhibitors, monoclonal antibodies, particularly the long-acting nirsevimab, have shown high efficacy for prophylaxis in infants. Small molecule inhibitors like presatovir have had mixed results in clinical trials, while sisunatovir remains in development. The quest for an effective and broadly applicable small molecule therapeutic for RSV continues to be an important area of research.
References
- 1. Palivizumab, a humanized respiratory syncytial virus monoclonal antibody, reduces hospitalization from respiratory syncytial virus infection in high-risk infants. The IMpact-RSV Study Group [pubmed.ncbi.nlm.nih.gov]
- 2. Respiratory syncytial virus - Wikipedia [en.wikipedia.org]
- 3. Nirsevimab significantly protected infants against RSV [globenewswire.com]
- 4. journals.asm.org [journals.asm.org]
- 5. SYNAGIS® (palivizumab) Efficacy & Safety | HCP [synagishcp.com]
- 6. Effectiveness of Palivizumab in High-risk Infants and Children: A Propensity Score Weighted Regression Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. First Potential Immunization Against RSV for Healthy Infants Found Highly Effective in Phase 3 Trial | Lurie Children's [luriechildrens.org]
- 8. tandfonline.com [tandfonline.com]
- 9. publications.aap.org [publications.aap.org]
- 10. Efficacy of nirsevimab against respiratory syncytial virus lower respiratory tract infections in preterm and term infants, and pharmacokinetic extrapolation to infants with congenital heart disease and chronic lung disease: a pooled analysis of randomised controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The efficacy and safety of nirsevimab for the prevention of RSV infection among infants: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CROCuS, a Phase II Study Evaluating the Antiviral Activity, Clinical Outcomes, and Safety of this compound in Children Aged ≥ 28 Days and ≤ 3 Years with Acute Respiratory Tract Infection Due to Respiratory Syncytial Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CROCuS, a Phase II Study Evaluating the Antiviral Activity, Clinical Outcomes, and Safety of this compound in Children Aged ≥ 28 Days and ≤ 3 Years with Acute Respiratory Tract Infection Due to Respiratory Syncytial Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pharmacytimes.com [pharmacytimes.com]
- 16. respiratory-therapy.com [respiratory-therapy.com]
- 17. A Phase 2b, Randomized, Double-blind, Placebo-Controlled Multicenter Study Evaluating Antiviral Effects, Pharmacokinetics, Safety, and Tolerability of Presatovir in Hematopoietic Cell Transplant Recipients with Respiratory Syncytial Virus Infection of the Lower Respiratory Tract - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A Phase 2b, Randomized, Double-blind, Placebo-Controlled Multicenter Study Evaluating Antiviral Effects, Pharmacokinetics, Safety, and Tolerability of Presatovir in Hematopoietic Cell Transplant Recipients with Respiratory Syncytial Virus Infection of the Lower Respiratory Tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. resc-eu.org [resc-eu.org]
- 21. researchgate.net [researchgate.net]
- 22. ReViral Announces Positive Recommendation by the Data Safety Monitoring Committee to Continue the Phase 2 Clinical Study of Sisunatovir for Treatment of Respiratory Syncytial Virus Infections in Hospitalized Infants - BioSpace [biospace.com]
- 23. pfizer.com [pfizer.com]
- 24. pfizer.com [pfizer.com]
- 25. Early Estimate of Nirsevimab Effectiveness for Prevention of Respiratory Syncytial VirusâAssociated Hospitalization Among Infants Entering Their First Respiratory Syncytial Virus Season â New Vaccine Surveillance Network, October 2023âFebruary 2024 | MMWR [cdc.gov]
- 26. Respiratory Syncytial Virus Entry Inhibitors Targeting the F Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Improved RSV Neutralization Assay Using Recombinant RSV Expressing Reporter Fluorescent Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 28. A multi-laboratory study of diverse RSV neutralization assays indicates feasibility for harmonization with an international standard - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Rilematovir and Palivizumab for RSV Prophylaxis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Rilematovir and Palivizumab, two antiviral agents developed for the prophylaxis of Respiratory Syncytial Virus (RSV), a leading cause of lower respiratory tract infections in infants and young children. While Palivizumab is an established monoclonal antibody, this compound is an investigational small molecule antiviral. This document synthesizes available experimental data to facilitate an objective comparison of their performance.
Executive Summary
Palivizumab, a humanized monoclonal antibody, has been a cornerstone of RSV prophylaxis for high-risk infants for over two decades. It functions by binding to the F protein on the surface of RSV, preventing viral entry into host cells. This compound, an orally administered small molecule, also targets the RSV F protein, inhibiting the conformational changes necessary for viral fusion with the host cell membrane. Clinical trial data for Palivizumab has consistently demonstrated its efficacy in reducing RSV-related hospitalizations. This compound has shown a favorable safety profile and a modest antiviral effect in early clinical trials; however, its development was discontinued for strategic reasons not related to safety.
Mechanism of Action
Both this compound and Palivizumab target the RSV fusion (F) protein, a critical component for viral entry into host cells. The F protein undergoes a significant conformational change from a prefusion to a postfusion state to mediate the fusion of the viral and host cell membranes.
Palivizumab: This monoclonal antibody binds to a specific epitope on the prefusion conformation of the F protein, known as antigenic site II.[1] By binding to this site, Palivizumab neutralizes the virus and prevents the F protein from undergoing the conformational changes required for membrane fusion.[2][3]
This compound: As a small molecule fusion inhibitor, this compound binds to a hydrophobic cavity within the central region of the F protein trimer.[4][5] This binding stabilizes the prefusion conformation of the F protein, effectively preventing the structural rearrangements necessary for the fusion of the viral and host cell membranes.[5]
Clinical Efficacy
Direct head-to-head clinical trials comparing this compound and Palivizumab have not been conducted. The following tables summarize key efficacy data from their respective clinical trials.
Table 1: this compound Clinical Efficacy Data (CROCuS Study - Phase II) [6][7][8]
| Endpoint | This compound (Low Dose) | This compound (High Dose) | Placebo |
| Difference in Mean AUC of RSV RNA Viral Load through Day 5 (log10 copies∙days/mL) vs. Placebo (95% CI) | -1.25 (-2.672, 0.164) | -1.23 (-2.679, 0.227) | N/A |
| Median Time to Resolution of Key RSV Symptoms (days) (95% CI) - Cohort 1 (Hospitalized) | 6.01 (4.24, 7.25) | 5.82 (4.03, 8.18) | 7.05 (5.34, 8.97) |
| Median Time to Resolution of Key RSV Symptoms (days) (95% CI) - Cohort 2 (Outpatients) | 6.45 (4.81, 9.70) | 6.26 (5.41, 7.84) | 5.85 (3.90, 8.27) |
Table 2: Palivizumab Clinical Efficacy Data (IMpact-RSV Trial) [3][8][9]
| Endpoint | Palivizumab | Placebo | Relative Risk Reduction (95% CI) |
| RSV-Related Hospitalization Rate | 4.8% | 10.6% | 55% (38%, 72%) |
| RSV-Related Hospitalization Rate (Premature Infants without BPD) | 1.8% | 8.1% | 78% |
| RSV-Related Hospitalization Rate (Infants with BPD) | 7.9% | 12.8% | 39% |
Safety and Tolerability
Both this compound and Palivizumab have demonstrated a favorable safety profile in clinical trials.
Table 3: this compound Safety Data (CROCuS Study) [6][8]
| Adverse Event Profile | This compound (All Doses) | Placebo |
| Incidence of Any Adverse Event (Cohort 1 - Hospitalized) | 61.9% | 58.0% |
| Incidence of Any Adverse Event (Cohort 2 - Outpatients) | 50.8% | 47.1% |
| Most Adverse Events | Grade 1 or 2 | Grade 1 or 2 |
| Discontinuation due to Adverse Events | None reported | None reported |
Table 4: Palivizumab Safety Data (IMpact-RSV Trial) [9][10]
| Adverse Event | Palivizumab | Placebo |
| Any Adverse Event | 11% | 10% |
| Fever | 2.8% | 3.0% |
| Nervousness | 2.5% | 2.6% |
| Injection Site Reaction | 2.7% | 1.8% |
| Elevated AST | 3.6% | 1.6% |
| Elevated ALT | 2.3% | 2.0% |
Experimental Protocols
This compound (CROCuS Study)
-
Study Design: A multicenter, double-blind, placebo-controlled, randomized, adaptive phase II study in children aged ≥ 28 days and ≤ 3 years with confirmed RSV infection.[6]
-
Viral Load Measurement: RSV RNA viral load was quantified from mid-turbinate swab specimens using a quantitative reverse transcription polymerase chain reaction (qRT-PCR) assay. The primary efficacy endpoint was the area under the curve (AUC) of RSV RNA viral load from baseline through day 5.[6][8]
-
Clinical Outcome Assessment: The severity and duration of 12 RSV signs and symptoms were assessed using the Pediatric RSV Electronic Severity and Outcome Rating System (PRESORS) observer-reported outcome questionnaire.[6]
Palivizumab (IMpact-RSV Trial)
-
Study Design: A randomized, double-blind, placebo-controlled trial conducted at 139 centers in high-risk infants (prematurity ≤35 weeks or bronchopulmonary dysplasia).[9]
-
RSV Infection Confirmation: RSV infection in hospitalized children with respiratory illness was confirmed using commercially available antigen tests on respiratory secretions.[8]
-
Primary Endpoint: The primary endpoint was hospitalization with confirmed RSV infection.[9]
Conclusion
Palivizumab is a well-established prophylactic agent for RSV with proven efficacy in reducing hospitalizations in high-risk pediatric populations. Its mechanism of action, targeting the RSV F protein, has paved the way for the development of other F protein inhibitors. This compound, a small molecule inhibitor with the same target, showed promise with a good safety profile and some evidence of antiviral activity. Although its development has been halted, the data from its clinical trials contribute to the broader understanding of small molecule antivirals for RSV. For researchers and drug development professionals, the distinct approaches of a monoclonal antibody versus a small molecule for the same target offer valuable insights into antiviral drug design, delivery, and clinical evaluation.
References
- 1. The Impact of Palivizumab for Respiratory Syncytial Virus Prophylaxis on Preschool Childhood Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. publications.aap.org [publications.aap.org]
- 4. A Study of this compound in Adult patients with Respiratory Syncytial Virus (RSV) Infectio | MedPath [trial.medpath.com]
- 5. researchgate.net [researchgate.net]
- 6. CROCuS, a Phase II Study Evaluating the Antiviral Activity, Clinical Outcomes, and Safety of this compound in Children Aged ≥ 28 Days and ≤ 3 Years with Acute Respiratory Tract Infection Due to Respiratory Syncytial Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CROCuS, a Phase II Study Evaluating the Antiviral Activity, Clinical Outcomes, and Safety of this compound in Children Aged ≥ 28 Days and ≤ 3 Years with Acute Respiratory Tract Infection Due to Respiratory Syncytial Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. publications.aap.org [publications.aap.org]
- 9. Palivizumab epitope–displaying virus-like particles protect rodents from RSV challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rcsb.org [rcsb.org]
Navigating the Landscape of Small Molecule RSV Inhibitors: A Comparative Guide for Researchers
A detailed analysis of Rilematovir and other leading small molecule inhibitors targeting Respiratory Syncytial Virus (RSV), focusing on preclinical efficacy, mechanism of action, and clinical trial findings.
Introduction
Respiratory Syncytial Virus (RSV) remains a significant global health concern, particularly for infants, young children, and older adults. The quest for effective antiviral therapies has led to the development of several small molecule inhibitors, with a primary focus on targeting the viral fusion (F) protein. This guide provides a comparative overview of this compound and other prominent oral RSV inhibitors—Sisunatovir, Ziresovir, and Presatovir—to aid researchers, scientists, and drug development professionals in their evaluation of these promising therapeutics. While Ensitrelvir is also under investigation for RSV, publicly available data on its anti-RSV activity is limited, with current research heavily focused on its application for COVID-19.
Mechanism of Action: Targeting RSV Fusion
This compound, Sisunatovir, Ziresovir, and Presatovir share a common mechanism of action: they are all potent inhibitors of the RSV F protein.[1][2][3][4][5][6] This viral surface glycoprotein is essential for the fusion of the viral envelope with the host cell membrane, a critical step for viral entry and subsequent replication.[2][7] By binding to the F protein, these small molecules prevent the conformational changes necessary for membrane fusion, effectively halting the infection at an early stage.[7][8] This targeted approach not only prevents new cells from being infected but also inhibits cell-to-cell fusion (syncytia formation), a characteristic cytopathic effect of RSV infection.[7][9]
Figure 1: Mechanism of Action of RSV Fusion Inhibitors.
Preclinical Comparative Data
The in vitro potency and cytotoxicity of these small molecule inhibitors are critical indicators of their therapeutic potential. The following table summarizes available preclinical data. The therapeutic index (TI), calculated as the ratio of the 50% cytotoxic concentration (CC50) to the 50% effective concentration (EC50), provides a measure of the drug's selectivity for the virus over host cells. A higher TI is generally desirable.
| Compound | Target | EC50/IC50 (nM) | Cell Line | CC50 (µM) | Cell Line | Therapeutic Index (TI) |
| This compound | RSV F-Protein | 1.2 | HBECs | N/A | N/A | N/A |
| Sisunatovir | RSV F-Protein | 1.0 - 1.4 | RSV A/B strains | >4 | Vero | >2857 - 4000 |
| 5.588 | HepG2 | ~3991 - 5588 | ||||
| Ziresovir | RSV F-Protein | 3.0 | HEp-2 | >100 | HEp-2 | >33,333 |
| Presatovir | RSV F-Protein | 0.43 | RSV A/B strains | >20 | HEp-2 / MT-4 | >46,511 |
Data sourced from multiple preclinical studies.[3][7][8][9][10] EC50/IC50 and CC50 values can vary based on the specific RSV strain, cell line, and assay conditions used.
Experimental Protocols
Detailed, step-by-step protocols for the specific studies cited for each drug are often proprietary. However, the following sections describe the general methodologies for the key assays used to evaluate the in vitro efficacy and cytotoxicity of antiviral compounds.
Antiviral Efficacy Assay (Cytopathic Effect Reduction)
This assay determines the concentration of a compound required to inhibit the virus-induced damage to host cells.
-
Cell Plating: Seed a 96-well plate with a suitable host cell line (e.g., HEp-2, Vero) to form a confluent monolayer.
-
Compound Dilution: Prepare serial dilutions of the test compound in cell culture medium.
-
Infection and Treatment: Infect the cell monolayer with a known concentration of RSV. Immediately after, add the diluted compounds to the respective wells. Include control wells with uninfected cells (cell control) and infected, untreated cells (virus control).
-
Incubation: Incubate the plate at 37°C in a 5% CO2 environment for a period sufficient for the virus to cause significant cytopathic effect (CPE) in the virus control wells (typically 3-5 days).
-
Quantification of CPE: Stain the cells with a dye such as crystal violet, which stains viable, adherent cells. The amount of dye retained is proportional to the number of living cells.
-
Data Analysis: Measure the absorbance of each well using a plate reader. The EC50 value is calculated as the compound concentration that results in a 50% reduction of the viral CPE.
Figure 2: General workflow for a CPE-based antiviral assay.
Cytotoxicity Assay (e.g., MTT Assay)
This assay measures the effect of the compound on the viability of uninfected host cells to determine its cytotoxic potential.
-
Cell Plating: Seed a 96-well plate with the same host cell line used in the antiviral assay.
-
Compound Addition: Add serial dilutions of the test compound to the wells. Include a control well with untreated cells.
-
Incubation: Incubate the plate for a duration that corresponds to the antiviral assay incubation period.
-
Viability Assessment: Add a viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Viable cells with active metabolism will convert MTT into a purple formazan product.
-
Solubilization and Measurement: Solubilize the formazan crystals and measure the absorbance at a specific wavelength.
-
Data Analysis: The CC50 value is determined as the compound concentration that reduces cell viability by 50% compared to the untreated control cells.
Figure 3: General workflow for an MTT-based cytotoxicity assay.
Clinical Trial Data Comparison
While direct head-to-head clinical trials are not available, a comparison of data from individual Phase 2 and 3 studies provides insights into the clinical potential of these inhibitors.
| Drug | Study Population | Key Efficacy Findings | Safety/Tolerability |
| This compound | Hospitalized and outpatient children (≥28 days to ≤3 years) | Small but favorable antiviral effect; clinical relevance indeterminate.[4] | Favorable safety profile.[4] Development discontinued for strategic reasons.[4] |
| Non-hospitalized adults | Potential clinical benefit when initiated early.[11] | Generally safe and well-tolerated.[11] | |
| Sisunatovir | Hospitalized infants (1 to 36 months) | Favorable safety and pharmacokinetic profile in Phase 2a.[12] | Well-tolerated.[12] Development discontinued for strategic reasons. |
| Ziresovir | Hospitalized infants (1 to 24 months) | Significant reduction in signs and symptoms of bronchiolitis and viral load compared to placebo in Phase 3.[13][14] | No safety concerns identified.[13] |
| Presatovir | Hematopoietic cell transplant recipients with RSV | Did not significantly improve virologic or clinical outcomes versus placebo.[15] | Well-tolerated.[15] |
Conclusion
The landscape of small molecule inhibitors for RSV is rapidly evolving, with several promising candidates targeting the viral F protein. Based on available preclinical data, Presatovir and Ziresovir exhibit highly potent in vitro activity against RSV. In clinical trials, Ziresovir has demonstrated significant clinical benefits in hospitalized infants. While this compound and Sisunatovir also showed promise in early clinical development, their progression has been halted for strategic reasons. The development of resistance is a potential concern for F-protein inhibitors, and this has been observed in clinical studies with Presatovir.[16][17][18][19] Future research and head-to-head comparative studies will be crucial to fully elucidate the relative efficacy and safety of these agents and to determine their optimal place in the management of RSV infections.
References
- 1. What is Ziresovir used for? [synapse.patsnap.com]
- 2. Ark Biosciences Reports Successful Completion of Phase II Proof-of-Concept Clinical Trial of Ziresovir for Treatment of Infants Hospitalized with Respiratory Syncytial Virus (RSV) Infection [arkbiosciences.com]
- 3. selleckchem.com [selleckchem.com]
- 4. CROCuS, a Phase II Study Evaluating the Antiviral Activity, Clinical Outcomes, and Safety of this compound in Children Aged ≥ 28 Days and ≤ 3 Years with Acute Respiratory Tract Infection Due to Respiratory Syncytial Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Presatovir - Wikipedia [en.wikipedia.org]
- 6. Ziresovir - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. A pilot phase 2a, randomized, double-blind, placebo-controlled study to explore the antiviral activity, clinical outcomes, safety, and tolerability of this compound at two dose levels in non-hospitalized adults with respiratory syncytial virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ReViral to continue Phase II paediatric trial of sisunatovir for RSV [clinicaltrialsarena.com]
- 13. Sisunatovir - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 14. Safety and efficacy of AK0529 in respiratory syncytial virus‐infected infant patients: A phase 2 proof‐of‐concept trial - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Assessment of Drug Resistance during Phase 2b Clinical Trials of Presatovir in Adults Naturally Infected with Respiratory Syncytial Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 1646. Combined Resistance Analyses From Phase 2b Studies of Presatovir Treatment in RSV-Infected Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Assessment of Drug Resistance during Phase 2b Clinical Trials of Presatovir in Adults Naturally Infected with Respiratory Syncytial Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Drug Resistance Assessment Following Administration of Respiratory Syncytial Virus (RSV) Fusion Inhibitor Presatovir to Participants Experimentally Infected With RSV - PubMed [pubmed.ncbi.nlm.nih.gov]
Rilematovir's Antiviral Efficacy: A Comparative Analysis in Primary Human Airway Epithelial Cells
For Immediate Release
This guide provides a comparative analysis of the antiviral efficacy of Rilematovir against Respiratory Syncytial Virus (RSV), contextualized with the performance of other antiviral agents. While direct in vitro data for this compound in primary human airway epithelial (HAE) cells is not publicly available, this document synthesizes clinical findings for this compound and compares them with experimental data from other anti-RSV compounds tested in HAE cell models, a gold standard for preclinical respiratory virus research.
Executive Summary
This compound, an orally administered small molecule, functions as an inhibitor of the RSV fusion (F) protein, effectively preventing viral entry into host cells.[1] Clinical trials have demonstrated its potential in reducing viral load and symptom severity in individuals infected with RSV.[2] This guide will present the available clinical data for this compound alongside in vitro efficacy data for other anti-RSV agents—including Ribavirin, RSV604, and ALS-008176—in primary HAE cells. This comparison aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the current landscape of anti-RSV therapeutics.
Comparative Antiviral Efficacy
The following tables summarize the antiviral efficacy of this compound (clinical data) and other antiviral agents against RSV. It is crucial to note the different methodologies and model systems used for each compound when interpreting these data.
Table 1: Antiviral Efficacy of this compound against RSV in Human Clinical Trials
| Compound | Mechanism of Action | Study Population | Key Findings | Reference |
| This compound | RSV Fusion Inhibitor | Non-hospitalized adults with RSV | - Dose-dependent reduction in RSV RNA viral load. - Shorter time to undetectable viral load compared to placebo. | [2] |
| This compound | RSV Fusion Inhibitor | Children (≥ 28 days to ≤ 3 years) with RSV | - Small but favorable antiviral effect compared to placebo. | [1][3] |
Table 2: Comparative Antiviral Efficacy of Other Agents against RSV in Primary Human Airway Epithelial (HAE) Cells and other models
| Compound | Mechanism of Action | Model System | Key Efficacy Data | Reference |
| RSV604 | Nucleocapsid (N) Protein Inhibitor | 3D Human Airway Epithelium | - At least 20-fold more active than Ribavirin. - 2 µM completely blocked virus replication. | [4] |
| Ribavirin | RNA Polymerase Inhibitor | RSV-infected epithelial cells | - Potently inhibited RSV transcription. - 50% plaque reduction at 3-10 µg/mL. | [5][6] |
| ALS-008176 | Nucleoside Analogue | Human Challenge Study | - 85-88% reduction in viral load AUC vs. placebo. | [1][3][7] |
| Palivizumab | F Protein-Targeted Monoclonal Antibody | High-risk children (in vivo) | - 70% effective in preventing confirmed infection. - 82% effective in preventing hospitalization. | [8] |
| EDP-323 | L-protein Inhibitor | Human Challenge Study | - 85-87% reduction in viral load AUC. | [9] |
Experimental Protocols
To validate the antiviral effect of a compound like this compound in a preclinical setting, a well-differentiated primary human airway epithelial (HAE) cell model cultured at an air-liquid interface (ALI) is recommended. The following is a detailed methodology for such an experiment.
Culture of Primary Human Airway Epithelial Cells
-
Cell Sourcing and Expansion: Primary human bronchial or nasal epithelial cells are obtained from healthy donors. Cells are expanded in a specialized growth medium.[10]
-
Seeding on Transwell Inserts: Expanded cells are seeded onto permeable Transwell inserts.
-
Differentiation at Air-Liquid Interface (ALI): Once confluent, the apical medium is removed to create an ALI, which promotes differentiation into a pseudostratified epithelium containing ciliated, goblet, and basal cells over 3-4 weeks.[4]
Antiviral Assay
-
Infection: Differentiated HAE cultures are infected apically with a low multiplicity of infection (MOI) of a clinical isolate of RSV.[11]
-
Compound Treatment: this compound or a comparator compound is added to the basolateral medium at various concentrations. A vehicle control (e.g., DMSO) is run in parallel.[5]
-
Incubation: Cultures are incubated at 34-37°C in a 5% CO₂ incubator for a specified time course (e.g., 24, 48, 72, and 96 hours).
-
Endpoint Analysis:
-
Viral Load Quantification: Apical washes are collected at each time point, and viral RNA is extracted. Quantitative reverse transcription PCR (qRT-PCR) is performed to determine the number of viral genome copies.
-
Infectious Titer: The infectious virus in apical washes is quantified by plaque assay or TCID₅₀ on a permissive cell line (e.g., HEp-2 or Vero).
-
Cytotoxicity Assay: Cell viability is assessed using assays such as LDH release or resazurin reduction to ensure that the antiviral effect is not due to cellular toxicity.
-
Immunofluorescence: At the end of the experiment, cells can be fixed and stained for viral antigens to visualize the extent of infection and the effect of the compound.
-
Visualizations
This compound's Mechanism of Action: RSV Fusion Inhibition
Caption: this compound inhibits RSV entry by binding to the F protein, preventing fusion with the host cell membrane.
Experimental Workflow for Antiviral Testing in HAE Cells
Caption: Workflow for evaluating antiviral efficacy in primary human airway epithelial (HAE) cell cultures.
References
- 1. Activity of Oral ALS-008176 in a Respiratory Syncytial Virus Challenge Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hra.nhs.uk [hra.nhs.uk]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
- 5. Ribavirin Treatment Up-Regulates Antiviral Gene Expression via the Interferon-Stimulated Response Element in Respiratory Syncytial Virus-Infected Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of ribavirin on respiratory syncytial virus in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Activity of Oral ALS-008176 in a Respiratory Syncytial Virus Challenge Study. | Semantic Scholar [semanticscholar.org]
- 8. Effectiveness of palivizumab in preventing respiratory syncytial virus infection in high-risk children - PMC [pmc.ncbi.nlm.nih.gov]
- 9. contagionlive.com [contagionlive.com]
- 10. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 11. Respiratory Syncytial Virus Infection of Human Airway Epithelial Cells Is Polarized, Specific to Ciliated Cells, and without Obvious Cytopathology - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Rilematovir's Mechanism with Other Fusion Inhibitors
A Guide for Researchers and Drug Development Professionals
Introduction
Respiratory Syncytial Virus (RSV) remains a significant global health burden, particularly for infants, young children, and older adults. The RSV fusion (F) protein is a critical component of the viral machinery, mediating the fusion of the viral envelope with the host cell membrane, a crucial step for viral entry and subsequent replication. This pivotal role makes the F protein a prime target for antiviral drug development. Fusion inhibitors are a class of antiviral agents designed to block this entry step. This guide provides a comparative analysis of Rilematovir, an investigational oral RSV fusion inhibitor, with other notable fusion inhibitors, focusing on their mechanisms of action, supported by available experimental data and detailed methodologies.
This compound: A Focus on the RSV F Protein
This compound (also known as JNJ-53718678) is an orally administered small molecule that specifically targets the RSV F protein.[1] Its mechanism of action involves binding to the F protein on the surface of the virus, which inhibits the protein's ability to mediate the fusion between the viral and host cell membranes.[1] This action effectively prevents the virus from entering the host cell, thereby blocking the initiation of infection and subsequent replication. Clinical studies have suggested that this compound has a favorable safety profile and can lead to a reduction in viral load in individuals infected with RSV.[1][2][3]
Mechanism of Action of this compound
The RSV F protein undergoes a series of conformational changes to facilitate membrane fusion. Initially, it exists in a metastable prefusion conformation.[4][5][6] Upon triggering, it transitions to a postfusion state, a process that drives the merging of the viral and cellular membranes.[4][7][8] this compound and other similar fusion inhibitors are understood to bind to a pocket within the central cavity of the prefusion conformation of the F protein.[9][10] This binding stabilizes the prefusion state and prevents the necessary structural rearrangements for membrane fusion.[9]
Figure 1: Mechanism of this compound in inhibiting RSV entry.
Comparative Efficacy of RSV Fusion Inhibitors
| Fusion Inhibitor | Target | Reported EC50/IC50 | Virus Strain(s) | Reference(s) |
| This compound | RSV F Protein | EC50: 9.3 µM (in vitro) | Not specified | [11] |
| Ziresovir (AK0529) | RSV F Protein | EC50: 3 nM | RSV Long strain, clinical isolates | [12][13][14][15][16] |
| GS-5806 (Presatovir) | RSV F Protein | Mean EC50: 0.43 nM | 75 RSV A and B clinical isolates | [17][18][19][20][21] |
| MDT-637 | RSV F Protein | IC50: 1.42 ng/mL (qPCR) | RSV-A Long | [22][23][24][25] |
| BMS-433771 | RSV F Protein | Average EC50: 20 nM | RSV A and B groups | [26][27][28][29][30] |
Disclaimer: The data presented in this table are compiled from different studies and are not the result of direct comparative experiments. EC50 (half-maximal effective concentration) and IC50 (half-maximal inhibitory concentration) values can vary based on the specific assay conditions.
In clinical trials, this compound has demonstrated a modest but favorable antiviral effect. In a phase II study in children, the difference in the mean area under the curve of RSV RNA viral load through day 5 for the this compound low-dose and high-dose groups compared to placebo was -1.25 and -1.23 log10 copies∙days/mL, respectively.[1][2] Another phase 2a study in non-hospitalized adults showed that this compound initiated early suggested a potential clinical benefit.[3]
Comparative Mechanisms of Other Fusion Inhibitors
While most small-molecule RSV fusion inhibitors target the F protein, their precise binding sites and the conformational states they stabilize can differ. This can have implications for their potency, resistance profiles, and spectrum of activity against different RSV strains.
-
Ziresovir (AK0529): Similar to this compound, Ziresovir is a potent, orally bioavailable inhibitor of the RSV F protein.[12][13][14][15][16] It has been shown to inhibit the cell-cell fusion process induced by the F protein.[14]
-
GS-5806 (Presatovir): This orally bioavailable inhibitor also targets the F protein and has demonstrated potent activity against a wide range of RSV A and B clinical isolates.[17][18][19][20] Its mechanism involves interfering with the entry of the virus into host cells.[18]
-
MDT-637: This fusion inhibitor has shown potent in vitro activity against various RSV genotypes.[22][24][25] It is reported to be significantly more potent than ribavirin, a licensed but less effective RSV therapeutic.[23]
-
BMS-433771: This orally active inhibitor functions by inhibiting the F protein-induced membrane fusion.[26][27][28][29][30] Studies indicate it binds to a hydrophobic cavity within the trimeric N-terminal heptad repeat of the F protein, interfering with the formation of the six-helix bundle, a critical structure for fusion.[26]
Figure 2: Comparative targeting of the prefusion F protein.
Experimental Protocols
The evaluation of RSV fusion inhibitors relies on a variety of in vitro assays to determine their potency and mechanism of action. Below are summaries of key experimental protocols.
Plaque Reduction Assay
This assay is a standard method for quantifying the inhibition of viral replication.
-
Cell Culture: A monolayer of susceptible cells (e.g., HEp-2) is prepared in multi-well plates.
-
Virus Inoculation: The cells are infected with a known amount of RSV.
-
Compound Treatment: The infected cells are then treated with serial dilutions of the fusion inhibitor.
-
Overlay: A semi-solid medium (e.g., containing methylcellulose) is added to restrict the spread of the virus to adjacent cells, leading to the formation of localized zones of cell death (plaques).
-
Incubation: The plates are incubated for several days to allow for plaque formation.
-
Staining and Counting: The cells are fixed and stained (e.g., with crystal violet), and the plaques are counted. The concentration of the inhibitor that reduces the number of plaques by 50% (IC50) is determined.
Cell-Cell Fusion Assay
This assay specifically measures the ability of a compound to inhibit the fusion activity of the F protein.
-
Effector and Target Cells: Two populations of cells are prepared. Effector cells express the RSV F protein. Target cells are susceptible to fusion.
-
Reporter System: A reporter gene system (e.g., luciferase) is often used. For instance, effector cells might express a viral polymerase (like T7 polymerase), and target cells contain a reporter gene under the control of the corresponding promoter.
-
Co-culture: The effector and target cells are co-cultured in the presence of various concentrations of the fusion inhibitor.
-
Fusion and Reporter Activation: If cell-cell fusion occurs, the polymerase from the effector cell enters the target cell and activates the expression of the reporter gene.
-
Measurement: The reporter gene activity (e.g., luminescence) is measured to quantify the extent of fusion. A reduction in the reporter signal indicates inhibition of fusion.[31][32]
Luciferase Reporter Virus Assay
This assay utilizes a recombinant RSV that expresses a luciferase reporter gene to provide a quantitative measure of viral replication.[33][34][35]
-
Recombinant Virus: A recombinant RSV engineered to express a luciferase gene (e.g., Renilla or Firefly luciferase) is used.[36][34]
-
Infection and Treatment: Host cells are infected with the reporter virus and treated with different concentrations of the fusion inhibitor.
-
Incubation: The infected cells are incubated to allow for viral replication.
-
Lysis and Luminescence Measurement: The cells are lysed, and the luciferase substrate is added. The resulting luminescence is measured using a luminometer.
-
Data Analysis: A decrease in luminescence correlates with the inhibition of viral replication, from which an EC50 value can be calculated.
Conclusion
This compound, along with other small-molecule inhibitors, represents a promising therapeutic strategy against RSV by targeting the critical F protein-mediated fusion process. While direct comparative efficacy data is limited, the available information suggests that several compounds, including Ziresovir and GS-5806, exhibit potent in vitro activity. This compound's development, although reportedly discontinued for strategic reasons, has provided valuable clinical data on the potential of oral fusion inhibitors.[1] The diverse binding modes and mechanisms of these inhibitors underscore the F protein as a multifaceted target. Further research, including head-to-head comparative studies and continued clinical evaluation, is essential to fully elucidate the relative merits of these promising antiviral candidates and to develop effective treatments for RSV infections.
References
- 1. CROCuS, a Phase II Study Evaluating the Antiviral Activity, Clinical Outcomes, and Safety of this compound in Children Aged ≥ 28 Days and ≤ 3 Years with Acute Respiratory Tract Infection Due to Respiratory Syncytial Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A pilot phase 2a, randomized, double-blind, placebo-controlled study to explore the antiviral activity, clinical outcomes, safety, and tolerability of this compound at two dose levels in non-hospitalized adults with respiratory syncytial virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Respiratory syncytial virus - Wikipedia [en.wikipedia.org]
- 5. Structure and Function of RSV Surface Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mutating a flexible region of the RSV F protein can stabilize the prefusion conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. researchgate.net [researchgate.net]
- 9. Molecular mechanism of respiratory syncytial virus fusion inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Identification and Study of the Action Mechanism of Small Compound That Inhibits Replication of Respiratory Syncytial Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Discovery of Ziresovir as a Potent, Selective, and Orally Bioavailable Respiratory Syncytial Virus Fusion Protein Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
- 18. GS-5806 Inhibits a Broad Range of Respiratory Syncytial Virus Clinical Isolates by Blocking the Virus-Cell Fusion Process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Discovery of an oral respiratory syncytial virus (RSV) fusion inhibitor (GS-5806) and clinical proof of concept in a human RSV challenge study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Presatovir - Wikipedia [en.wikipedia.org]
- 21. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 22. Immunity Cell Responses to RSV and the Role of Antiviral Inhibitors: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 23. The antiviral effects of RSV fusion inhibitor, MDT‐637, on clinical isolates, vs its achievable concentrations in the human respiratory tract and comparison to ribavirin - PMC [pmc.ncbi.nlm.nih.gov]
- 24. The antiviral effects of RSV fusion inhibitor, MDT-637, on clinical isolates, vs its achievable concentrations in the human respiratory tract and comparison to ribavirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Antiviral activity and molecular mechanism of an orally active respiratory syncytial virus fusion inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. medchemexpress.com [medchemexpress.com]
- 28. Orally Active Fusion Inhibitor of Respiratory Syncytial Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. academic.oup.com [academic.oup.com]
- 31. Cell fusion assay by expression of respiratory syncytial virus (RSV) fusion protein to analyze the mutation of palivizumab-resistant strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. journals.asm.org [journals.asm.org]
- 34. Development of a simple, rapid, sensitive, high-throughput luciferase reporter based microneutralization test for measurement of virus neutralizing antibodies following Respiratory Syncytial Virus vaccination and infection - PMC [pmc.ncbi.nlm.nih.gov]
- 35. Discovery of a Novel Respiratory Syncytial Virus Replication Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. Replication-Competent Influenza Virus and Respiratory Syncytial Virus Luciferase Reporter Strains Engineered for Co-Infections Identify Antiviral Compounds in Combination Screens - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Rilematovir
Disclaimer: Rilematovir (JNJ-53718678) is an investigational antiviral agent.[1][2][3] This document provides a summary of essential safety and logistical information based on its known properties as a novel fusion protein inhibitor and general best practices for handling potent pharmaceutical compounds.[4][5] All laboratory activities involving this compound must be conducted after a thorough, site-specific risk assessment and with strict adherence to all institutional and national safety guidelines.
This compound is a small-molecule inhibitor of the respiratory syncytial virus (RSV) fusion protein, demonstrating potent antiviral activity.[1][2] While specific toxicology data is limited in publicly available sources, compounds of this nature, particularly those classified as potent or cytotoxic, require stringent handling protocols to minimize exposure and ensure personnel safety.[4][6][7]
Personal Protective Equipment (PPE)
Consistent and correct use of PPE is the primary defense against exposure. The required level of PPE is dictated by the specific procedure and the physical form of the compound being handled. Personnel should receive training on the proper use of all required PPE.[8]
Table 1: PPE Requirements for Handling this compound
| Activity | Compound Form | Minimum PPE Requirement | Enhanced Precautions (Based on Risk Assessment) |
| Receiving & Unpacking | Powder (in sealed container) | - Double Nitrile Gloves- Safety Glasses with Side Shields- Lab Coat | - N95 Respirator (if risk of compromised packaging)[9] |
| Weighing & Aliquoting | Powder | - Double Nitrile Gloves- Disposable Gown- Safety Goggles- N95 or PAPR Respirator | - All procedures must be performed in a certified chemical fume hood, biological safety cabinet, or glove bag.[4] |
| Solution Preparation | Liquid (e.g., in DMSO) | - Double Nitrile Gloves- Disposable Gown- Safety Goggles | - Perform in a chemical fume hood or biological safety cabinet. |
| Cell Culture & In Vitro Assays | Dilute Liquid | - Nitrile Gloves- Lab Coat- Safety Glasses | - All manipulations should occur within a Class II Biological Safety Cabinet. |
| Waste Handling & Disposal | Contaminated Solids & Liquids | - Double Nitrile Gloves- Disposable Gown- Safety Goggles | - Use of a face shield if there is a splash risk. |
Operational and Disposal Plans
A comprehensive plan for the entire lifecycle of the compound, from receipt to disposal, is critical for safety and compliance.
2.1. Handling Procedures
-
Designated Areas: All work with this compound, especially in its powdered form, must be conducted in a designated area with restricted access. Surfaces in this area should be non-porous and easily cleanable.
-
Engineering Controls: A certified chemical fume hood, Class II Biological Safety Cabinet, or a containment glove bag is mandatory for handling powdered this compound to prevent aerosolization and inhalation.[4]
-
Spill Management: A spill kit specifically for potent or cytotoxic compounds must be readily available.[6]
-
Small Spills (<5g or 5mL): Cordon off the area. Wearing appropriate PPE, gently cover the spill with absorbent pads. For powders, carefully wet the material to prevent aerosolization before wiping. Clean the area with a deactivating solution (e.g., 10% bleach solution followed by a water rinse), then wipe with 70% ethanol.[7]
-
Large Spills (>5g or 5mL): Evacuate the area immediately. Alert the institutional safety officer. Only trained emergency response personnel should manage the cleanup.[7]
-
2.2. Waste Disposal Plan All materials that come into contact with this compound are considered hazardous waste and must be disposed of accordingly.[7][10] Waste streams must be segregated to ensure proper handling and treatment.[11]
-
Solid Waste: This includes contaminated gloves, gowns, bench paper, pipette tips, and vials.[7] All solid waste must be placed in a clearly labeled, leak-proof, puncture-resistant container marked with a "Cytotoxic" or "Hazardous Chemical Waste" symbol.[6][8]
-
Sharps Waste: Needles, syringes, and contaminated glass must be disposed of in a designated, puncture-proof sharps container with a cytotoxic waste label.[7][11]
-
Liquid Waste: Unused solutions and contaminated cell culture media must be collected in a sealed, leak-proof, and chemically compatible container. The container must be clearly labeled with "Hazardous Waste," the chemical name (this compound), and the approximate concentration. Do not discharge to the sewer system.[6]
-
Final Disposal: All cytotoxic waste must be collected by a licensed hazardous waste management provider for high-temperature incineration.[11]
Experimental Protocol: In Vitro Antiviral Activity Assay
This protocol outlines a general method for determining the half-maximal effective concentration (EC50) of this compound against RSV in a cell-based assay.
3.1. Materials
-
Cells: HEp-2 cells (or other RSV-permissive cell line)
-
Virus: Respiratory Syncytial Virus (RSV) stock of known titer
-
Compound: this compound stock solution (e.g., 10 mM in DMSO)
-
Media: Eagle's Minimum Essential Medium (EMEM) supplemented with 2% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Reagents: 0.25% Trypsin-EDTA, Phosphate-Buffered Saline (PBS), CellTiter-Glo® Luminescent Cell Viability Assay kit (or similar)
-
Equipment: 96-well cell culture plates, Class II Biological Safety Cabinet, CO2 incubator (37°C, 5% CO2), luminometer.
3.2. Methodology
-
Cell Seeding:
-
Harvest and count HEp-2 cells.
-
Seed 10,000 cells per well in a 96-well plate in a volume of 100 µL of growth medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Dilution:
-
Prepare a serial dilution series of this compound in infection medium (EMEM + 2% FBS). A typical starting concentration might be 1 µM, with 10-fold dilutions down to picomolar concentrations.
-
Include "cells only" (no virus, no compound) and "virus only" (no compound) controls.
-
-
Infection and Treatment:
-
Remove growth medium from the cells.
-
Add 50 µL of the diluted this compound to the appropriate wells.
-
Add 50 µL of RSV diluted in infection medium to achieve a multiplicity of infection (MOI) of 0.1.
-
Incubate the plate for 3-5 days, or until significant cytopathic effect (CPE) is observed in the "virus only" control wells.
-
-
Quantification of Viral Activity:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the data: Set the "cells only" control as 100% viability and the "virus only" control as 0% viability.
-
Plot the percentage of cell viability versus the log of the this compound concentration.
-
Calculate the EC50 value using a non-linear regression curve fit (e.g., four-parameter logistic curve).
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | C21H20ClF3N4O3S | CID 118892432 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. aiha.org [aiha.org]
- 5. Freund-Vector’s Approach to Safely Processing Potent Compounds - Freund [freundglobal.com]
- 6. Cytotoxic Drug Dispersal, Cytotoxic Safety, and Cytotoxic Waste Management: Practices and Proposed India-specific Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 8. danielshealth.ca [danielshealth.ca]
- 9. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 10. acewaste.com.au [acewaste.com.au]
- 11. What Is Cytotoxic Waste? Safe Disposal, Examples & Bins | Stericycle UK [stericycle.co.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
